2-Acetylphenylacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-acetylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISFSKYAUGJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Acetylphenylacetonitrile chemical structure and molecular weight
An In-Depth Technical Guide to 2-Acetylphenylacetonitrile (APAAN)
Introduction
This compound, also known by its IUPAC name 3-oxo-2-phenylbutanenitrile and the common abbreviation APAAN, is a crystalline organic compound of significant interest in synthetic chemistry. Its molecular architecture, featuring a phenyl ring, a nitrile group, and a ketone moiety on a central aliphatic backbone, renders it a versatile precursor for a range of more complex molecules.[1][2] This guide offers a comprehensive technical overview of APAAN, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, a detailed and rationalized synthesis protocol, methods for its unambiguous characterization, and critical safety and handling information. It is important to note that due to its utility as a precursor in the synthesis of amphetamines, APAAN is categorized as a controlled substance in many jurisdictions, such as a DEA List I chemical in the United States.[2][3][4]
PART 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. APAAN presents as a white to light-yellow crystalline solid under standard conditions.[3][5] Its key identifiers and properties are summarized below.
Chemical Structure
The structure of this compound is characterized by a stereocenter at the alpha-carbon, which bears four different substituents: a phenyl group, a cyano group, an acetyl group, and a hydrogen atom.
Caption: Chemical structure of this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 3-oxo-2-phenylbutanenitrile | [2] |
| Synonyms | α-Phenylacetoacetonitrile, APAAN, α-Acetylbenzeneacetonitrile | [2][4] |
| CAS Number | 4468-48-8 | [2][3][5] |
| Molecular Formula | C₁₀H₉NO | [2][5][6] |
| Molecular Weight | 159.18 g/mol | [2][6] |
| Appearance | White to light yellow crystalline solid | [3][5] |
| Melting Point | 92-94 °C | [3][5][7] |
| Boiling Point | 284.68 °C (estimate) | [3][7] |
| Solubility | DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 15 mg/mL | [3][7] |
| Storage Temperature | -20°C Freezer | [3][7] |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of APAAN is a classic example of a Claisen condensation reaction. This reaction is fundamentally an acyl substitution where an enolate attacks an ester. The choice of reactants and base is critical for achieving a high yield.
Mechanistic Insight: The key to this synthesis is the generation of a stabilized carbanion from benzyl cyanide (phenylacetonitrile). The α-proton on the carbon adjacent to the phenyl and nitrile groups is sufficiently acidic to be removed by a moderately strong base like sodium ethoxide. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the nitrile group and the aromatic ring. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an acylating agent, typically ethyl acetate. The subsequent loss of the ethoxide leaving group yields the target β-ketonitrile.
Experimental Protocol: Synthesis of APAAN
This protocol describes a robust method for the laboratory-scale synthesis of this compound.
Materials:
-
Benzyl cyanide (Phenylacetonitrile)
-
Ethyl acetate
-
Sodium ethoxide (solid or freshly prepared)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether.
-
Enolate Formation: While stirring under a nitrogen atmosphere, slowly add benzyl cyanide (1.0 equivalent) dropwise to the suspension at room temperature. The causality behind using a nitrogen atmosphere is to prevent the strongly basic enolate from being quenched by atmospheric moisture.
-
Acylation: After stirring for 30 minutes, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed. The mixture is then heated to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Quenching and Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 10% hydrochloric acid until the solution is acidic (pH ~2). This step protonates the enolate product and neutralizes any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with saturated brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Cool to induce crystallization, collect the crystals by vacuum filtration, and wash with cold ethanol to afford pure this compound.
Caption: Experimental workflow for the synthesis of APAAN.
PART 3: Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Interpretation |
| FTIR | ~2250 (sharp, medium) | C≡N (Nitrile) stretch |
| ~1725 (strong) | C=O (Ketone) stretch | |
| ~3050, 1600, 1495 | Aromatic C-H and C=C stretches | |
| ¹H NMR | ~2.4 ppm (singlet, 3H) | Acetyl methyl protons (-COCH₃) |
| (in CDCl₃) | ~4.5 ppm (singlet, 1H) | Methine proton (-CH(CN)Ph) |
| ~7.3-7.5 ppm (multiplet, 5H) | Aromatic protons (-C₆H₅) | |
| ¹³C NMR | ~28 ppm | Acetyl methyl carbon (-C H₃) |
| (in CDCl₃) | ~55 ppm | Methine carbon (-C H(CN)Ph) |
| ~117 ppm | Nitrile carbon (-C N) | |
| ~128-135 ppm | Aromatic carbons | |
| ~198 ppm | Carbonyl carbon (-C =O) | |
| Mass Spec (EI) | 159 | [M]⁺, Molecular Ion |
| 117 | [M - CH₂CO]⁺, Loss of ketene | |
| 43 | [CH₃CO]⁺, Acetyl cation |
Note: Exact shifts and wavenumbers may vary slightly based on solvent and instrument calibration. Data is representative based on public spectral databases.[2][8]
PART 4: Safety, Handling, and Regulatory Profile
Given its toxicological profile and regulatory status, strict adherence to safety protocols is mandatory when handling APAAN.
Hazard Identification: APAAN is classified as harmful and an irritant.[2][4] The primary hazards are summarized by the following GHS statements.
| GHS Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [2][4] |
| H312 | Harmful in contact with skin | [2][4] |
| H332 | Harmful if inhaled | [2][4] |
| H315 | Causes skin irritation | [2][4] |
| H319 | Causes serious eye irritation | [2][4] |
| H335 | May cause respiratory irritation | [2][4] |
Toxicological Data:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling Practices: Avoid generating dust.[9] Ensure containers are tightly closed when not in use. Wash hands thoroughly after handling.
Storage and Stability:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic compounds. Recommended storage is at -20°C for long-term stability.[3][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[3]
References
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BuyersGuideChem, "2-Phenylacetoacetonitrile | 4468-48-8", BuyersGuideChem, Available at: [Link].
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National Center for Biotechnology Information, "alpha-Phenylacetoacetonitrile", PubChem Compound Database, CID=20547, Available at: [Link].
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Exposome-Explorer, "Alpha-Acetyl-Phenylacetonitrile, 99% MSDS", Exposome-Explorer, Available at: [Link].
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Organic Syntheses, "α-PHENYLACETOACETONITRILE", Organic Syntheses Procedure, Available at: [Link].
-
Cole-Parmer, "Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%", Cole-Parmer, Available at: [Link].
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Physical properties of 2-acetylphenylacetonitrile for organic synthesis
An In-depth Technical Guide to 2-Acetylphenylacetonitrile for Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: α-Phenylacetoacetonitrile (APAAN), more formally known as this compound or 3-oxo-2-phenylbutanenitrile, is a versatile and highly reactive organic compound.[1] Its unique molecular architecture, featuring a phenyl ring, a nitrile group, and a ketone functionality, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and handling protocols, designed for professionals in chemical research, drug development, and organic synthesis. This compound's utility spans the production of pharmaceuticals, fine chemicals, and agrochemicals.[1] However, it is also a controlled substance in many jurisdictions due to its potential use as a precursor in the illicit synthesis of amphetamines.[2][3][4]
Core Physical and Chemical Properties
This compound typically presents as an off-white to light yellow crystalline solid under standard laboratory conditions.[2][3][5][6] Its key physical properties are critical for designing experimental setups, particularly concerning solvent selection and reaction temperature.
| Property | Value | Source(s) |
| IUPAC Name | 3-oxo-2-phenylbutanenitrile | [2][4] |
| Synonyms | α-Acetylphenylacetonitrile, APAAN, Phenylacetoacetonitrile | [4][6][7] |
| CAS Number | 4468-48-8 | [2][4][5][6] |
| Molecular Formula | C₁₀H₉NO | [2][6][8] |
| Molecular Weight | 159.18 g/mol | [2][6] |
| Appearance | Light yellow or off-white crystalline solid/powder | [3][5][6] |
| Melting Point | 92-94 °C (lit.) | [2][5][6] |
| Boiling Point | 284.68 °C (rough estimate) | [2][5] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 15 mg/mLLimited solubility in water. | [2][5] |
| Storage Temperature | -20°C Freezer | [2][5] |
Spectroscopic Profile
Unambiguous identification of this compound is achieved through standard spectroscopic methods. This is crucial for confirming its synthesis and purity before use in subsequent reactions.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR data are available for structural elucidation.[4]
-
Mass Spectrometry (MS): Manually curated mass spectral data is available in specialized databases, providing fragmentation patterns for confirmation.[2][9]
-
Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available, which would show characteristic peaks for the nitrile (C≡N) and ketone (C=O) functional groups.[4]
-
UV-Vis Spectroscopy: The maximum absorbance (λmax) is reported at 264 nm.[2]
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its trifunctional nature. The interplay between the acetyl group, the nitrile group, and the acidic α-hydrogen allows for a diverse range of chemical transformations.
Key Reactive Centers:
-
Active Methylene Proton: The hydrogen atom on the carbon positioned between the phenyl ring and the acetyl group is acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity is analogous to the "active methylene unit" found in related compounds like benzyl cyanide.[10]
-
Carbonyl Group (Ketone): The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a pathway to different classes of compounds.
Synthesis of this compound
A common and well-established method for preparing this compound is through a condensation reaction. Specifically, it can be synthesized via the condensation of benzyl cyanide with ethyl acetate using a strong base like sodium ethoxide.[11]
Caption: Synthesis of this compound via condensation.
Applications in Multi-Step Synthesis
As an intermediate, this compound serves as a building block for more complex molecular targets, including analgesics and anti-inflammatory agents.[1] Its ability to participate in diverse reactions makes it a valuable tool for medicinal chemists and process developers.[1]
The general workflow for utilizing this compound involves leveraging its reactive sites to build molecular complexity.
Caption: Synthetic pathways utilizing this compound.
Safety, Handling, and Regulatory Profile
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:[4][7]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Handling and Storage Protocols
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14] Facilities should be equipped with an eyewash station and a safety shower.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][14] The recommended storage temperature is -20°C.[2][5]
-
Disposal: Dispose of in accordance with all applicable federal, state, and local regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[7][12]
-
Eye Contact: Rinse opened eyes for several minutes under running water. If irritation persists, consult a doctor.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
References
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2-Phenylacetoacetonitrile | 4468-48-8. (n.d.). BuyersGuideChem. Retrieved February 4, 2026, from [Link]
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Alpha-Acetyl-Phenylacetonitrile, 99% MSDS. (n.d.). Exposome-Explorer. Retrieved February 4, 2026, from [Link]
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Alpha-phenylacetoacetonitrile. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
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α-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]
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Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%. (n.d.). Cole-Parmer. Retrieved February 4, 2026, from [Link]
-
Phenylacetoacetonitrile. (2018, November 20). mzCloud. Retrieved February 4, 2026, from [Link]
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A Comprehensive Technical Guide to α-Acetylphenylacetonitrile: Synthesis, Properties, and Applications
Disclaimer: The information provided in this document is intended for research, scientific, and drug development professionals. The compound discussed, α-acetylphenylacetonitrile, is a regulated substance in some jurisdictions due to its potential for illicit use. All handling and synthesis of this compound should be conducted in strict compliance with local, national, and international regulations.
Introduction: Navigating the Identity of a Versatile Synthetic Intermediate
α-Acetylphenylacetonitrile, also known as 2-phenylacetoacetonitrile or 3-oxo-2-phenylbutanenitrile, is a multifaceted organic compound that holds significant importance as a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its unique molecular architecture, featuring a nitrile, a ketone, and a phenyl group, imparts a versatile reactivity profile that is highly valued in synthetic organic chemistry.[1][2]
It is crucial to address a point of clarification regarding the Chemical Abstracts Service (CAS) number for this compound. While the topic specified CAS 6609-19-4, extensive database searches and literature reviews consistently associate α-acetylphenylacetonitrile with CAS 4468-48-8 . The former CAS number, 6609-64-9, corresponds to a different chemical entity, 2-Chloro-1,3,2-dioxaphospholane 2-oxide.[3][4][5] This guide will henceforth focus on the chemical substance correctly identified as α-acetylphenylacetonitrile under CAS 4468-48-8.
This technical guide aims to provide a comprehensive overview of α-acetylphenylacetonitrile, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and diverse applications. We will delve into the causality behind experimental choices in its synthesis and provide detailed protocols to ensure scientific integrity and reproducibility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.
Physicochemical Properties
α-Acetylphenylacetonitrile is typically a light yellow or off-white crystalline solid under standard conditions.[6][7] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4468-48-8 | [7][8] |
| Molecular Formula | C₁₀H₉NO | [1][9] |
| Molecular Weight | 159.18 g/mol | [2][9] |
| Melting Point | 86-94 °C | [7] |
| Appearance | Light yellow to off-white crystalline solid | [6][7] |
| Solubility | Soluble in DMF, DMSO, and Ethanol. Insoluble in water. | [7] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of α-acetylphenylacetonitrile.
¹H NMR Spectroscopy: The proton NMR spectrum of α-acetylphenylacetonitrile is characterized by signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the nitrile and carbonyl groups, and the methyl protons of the acetyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework of the molecule.[2]
| Chemical Shift (δ) [ppm] | Assignment |
| 195.2 | Carbonyl Carbon (C=O) |
| 135.2 | Quaternary Aromatic Carbon (C-ipso) |
| 129.2 | Aromatic Carbons (CH) |
| 128.8 | Aromatic Carbons (CH) |
| 127.5 | Aromatic Carbons (CH) |
| 116.5 | Nitrile Carbon (C≡N) |
| 46.8 | Methine Carbon (CH) |
| 28.5 | Methyl Carbon (CH₃) |
| (Data sourced from representative spectra and may vary slightly based on solvent and experimental conditions)[2] |
Infrared (IR) Spectroscopy: The IR spectrum of α-acetylphenylacetonitrile exhibits characteristic absorption bands for its functional groups. A strong absorption band around 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretching vibration of the ketone is typically observed as a strong peak in the region of 1700-1725 cm⁻¹.
Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 159, corresponding to the molecular weight of α-acetylphenylacetonitrile.[10][11]
Synthesis of α-Acetylphenylacetonitrile: A Mechanistic Perspective
The most common and well-established method for the synthesis of α-acetylphenylacetonitrile is the Claisen condensation reaction between phenylacetonitrile (also known as benzyl cyanide) and an acetylating agent, typically ethyl acetate.[12] This reaction is base-catalyzed, with sodium ethoxide being a frequently used base.[12]
Reaction Mechanism and Rationale
The synthesis proceeds through the following key steps:
-
Deprotonation: The α-proton of phenylacetonitrile is acidic due to the electron-withdrawing effects of both the phenyl and nitrile groups. A strong base, such as sodium ethoxide, deprotonates the α-carbon to form a resonance-stabilized carbanion. The choice of a strong base is critical to ensure a sufficient concentration of the nucleophilic carbanion.
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate. This results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired β-ketonitrile, α-acetylphenylacetonitrile. The elimination of the ethoxide is the driving force for this step.
The overall reaction is an equilibrium process. To drive the reaction to completion, it is often advantageous to use an excess of the base or to remove the ethanol by-product as it forms.
Detailed Experimental Protocol: Synthesis via Claisen Condensation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Phenylacetonitrile
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene (or another suitable anhydrous solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous toluene.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add phenylacetonitrile dropwise to the base solution. Subsequently, add ethyl acetate dropwise through the dropping funnel. The rate of addition should be controlled to manage any exotherm.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure α-acetylphenylacetonitrile.
-
Chemical Reactivity and Synthetic Applications
The presence of multiple reactive sites in α-acetylphenylacetonitrile makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and molecules with pharmaceutical relevance.
Key Reactions:
-
Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride, leading to the formation of a β-hydroxynitrile.
-
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, for example, through catalytic hydrogenation, to produce β-aminoketones.
-
Cyclization Reactions: The bifunctional nature of α-acetylphenylacetonitrile allows it to participate in various cyclization reactions to form heterocycles such as pyridines, pyrimidines, and pyrazoles. These heterocyclic scaffolds are prevalent in many biologically active compounds.
Role in Drug Development
α-Acetylphenylacetonitrile serves as a crucial building block in the synthesis of various pharmaceuticals.[1] It has been identified as an intermediate in the development of analgesic and anti-inflammatory agents.[1] The ability to introduce diverse functionalities through reactions at the ketone and nitrile groups allows for the generation of compound libraries for drug discovery screening.
It is also important to note its use as a precursor in the synthesis of certain controlled substances, such as amphetamines.[6][7] This has led to its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA), subjecting its handling and distribution to strict regulatory control.[9][13]
Safety and Handling
α-Acetylphenylacetonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9][14]
Hazard Statements:
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[6][7]
Conclusion
α-Acetylphenylacetonitrile (CAS 4468-48-8) is a chemically significant compound with a rich history in organic synthesis. Its versatile reactivity makes it an important precursor in the legitimate synthesis of pharmaceuticals and other fine chemicals.[2] However, its potential for misuse necessitates strict regulatory oversight.[2][6] This guide has provided a comprehensive technical overview for professionals in research and development, emphasizing its synthesis, properties, and applications, while also highlighting the critical importance of safe and compliant handling. A thorough understanding of the chemistry and regulatory landscape of this compound is essential for its responsible use in advancing scientific endeavors.
References
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BuyersGuideChem. 2-Phenylacetoacetonitrile | C10H9NO. [Link]
- Google Patents. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20547, Alpha-phenylacetoacetonitrile. [Link]
-
Exposome-Explorer. Alpha-Acetyl-Phenylacetonitrile, 99% MSDS# 40353 Section 1 - Chemical Product and Company I. [Link]
-
BuyersGuideChem. 2-Phenylacetoacetonitrile | 4468-48-8. [Link]
-
Federal Register. Designation of Alpha-Phenylacetoacetonitrile (APAAN), a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81087, 2-Chloro-1,3,2-dioxaphospholane 2-oxide. [Link]
-
Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]
- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.
-
mzCloud. Phenylacetoacetonitrile. [Link]
-
Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]
-
MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
-
RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
- Google Patents. CN101037398A - Production method of benzonitrile.
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An In-Depth Technical Guide to the Thermodynamic Stability of ortho-Acetylphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ortho-Acetylphenylacetonitrile is a versatile chemical intermediate with significant potential in pharmaceutical synthesis and materials science. Understanding its thermodynamic stability is paramount for ensuring process safety, defining storage conditions, predicting shelf-life, and maintaining the integrity of downstream products. This guide provides a comprehensive framework for evaluating the stability of this molecule. It moves beyond simple protocol recitation to explain the underlying scientific principles, offering a self-validating system for stability assessment. We will explore theoretical degradation pathways, detail rigorous experimental methodologies including thermal analysis and forced degradation studies, and provide insights into the synthesis and interpretation of the resulting data.
Introduction: The Imperative of Stability Profiling
The utility of a chemical compound in any application, particularly in drug development, is fundamentally linked to its stability. An unstable compound can lead to loss of potency, the formation of toxic impurities, and unpredictable behavior during manufacturing processes. ortho-Acetylphenylacetonitrile, with its proximate acetyl and nitrile functional groups on an aromatic ring, presents a unique chemical architecture that warrants a thorough stability investigation.
The purpose of stability testing is to see how a drug substance's or drug product's quality changes over time when exposed to various environmental factors like temperature, humidity, and light.[1] This guide provides the theoretical and practical foundation for researchers to:
-
Identify potential degradation pathways.
-
Establish a comprehensive stability profile.
-
Develop robust analytical methods for purity and potency assessment.
-
Define optimal conditions for storage and handling.
Theoretical Framework: Predicting Degradation from Structure
A molecule's structure is the primary determinant of its intrinsic stability. The ortho-positioning of the electron-withdrawing acetyl and nitrile groups on the phenyl ring in ortho-acetylphenylacetonitrile suggests potential electronic and steric interactions that could influence its reactivity.
Key Reactive Sites and Potential Degradation Pathways:
-
Nitrile Group Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds via an intermediate amide to ultimately form a carboxylic acid (ortho-acetylbenzoic acid). This is a common degradation pathway for many nitrile-containing compounds.[2]
-
Acetyl Group Reactivity: The carbonyl of the acetyl group is a site for nucleophilic attack. It can also undergo oxidation or reduction. The adjacent methyl group is susceptible to oxidation, potentially forming a carboxylic acid, or could participate in condensation reactions.
-
Intramolecular Reactions: The close proximity of the two functional groups could facilitate intramolecular cyclization reactions under certain conditions, potentially leading to the formation of heterocyclic structures.
-
Photodegradation: Aromatic systems and carbonyl groups can absorb UV light, leading to photochemical reactions.[3] Photolysis can induce cleavage or rearrangement, and aqueous solutions of acetonitrile have been shown to degrade upon exposure to sunlight.[4]
The following diagram illustrates these potential degradation routes, which form the basis of our experimental investigation.
Caption: Potential degradation pathways of ortho-acetylphenylacetonitrile.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to build a complete stability profile. We will focus on two primary methodologies: Thermal Analysis and Forced Degradation Studies.
Thermal Analysis: Probing Intrinsic Stability
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[5] They are essential for determining the inherent thermal stability of a compound in the solid state.
A. Differential Scanning Calorimetry (DSC)
-
Causality & Expertise: DSC is the gold standard for identifying thermal events.[6][7] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For stability, we are primarily interested in the onset temperature of the exothermic decomposition event. This value represents the temperature at which the molecule begins to energetically break down and is a critical parameter for process safety.
-
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of ortho-acetylphenylacetonitrile into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to ensure a closed system, preventing mass loss before decomposition. Create a pinhole in the lid if volatile products are expected, to avoid pan rupture.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 30°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 350°C).
-
Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Data Analysis: Analyze the resulting thermogram to determine the melting point (endotherm) and the extrapolated onset temperature of decomposition (exotherm).
-
B. Thermogravimetric Analysis (TGA)
-
Causality & Expertise: TGA complements DSC by measuring changes in mass as a function of temperature.[7][8] It quantifies the mass loss associated with decomposition, providing information on the temperature at which the compound becomes volatile or breaks down into gaseous products.[6] A significant mass loss event coinciding with a DSC exotherm strongly confirms decomposition.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of ortho-acetylphenylacetonitrile into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA balance mechanism.
-
Thermal Program: Equilibrate at 30°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C).
-
Atmosphere: Purge with an inert gas (e.g., Nitrogen at 50 mL/min).
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of significant mass loss.
-
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing in drug development.[3][9] The goal is to intentionally degrade the sample under conditions more severe than accelerated stability conditions (e.g., 40°C/75% RH).[10][11] This helps to rapidly identify likely degradation products and establish "stability-indicating" analytical methods that can separate the parent compound from its impurities.[9] The industry-accepted target for degradation is typically in the range of 5-20%.[11][12]
-
Causality & Expertise: By subjecting the molecule to various stress conditions (hydrolytic, oxidative, photolytic, thermal), we can simulate long-term storage and identify the specific vulnerabilities of the molecule.[12] This proactive approach is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of pharmaceutical products.[3]
Caption: Experimental workflow for a forced degradation study.
-
Protocol: Forced Degradation Workflow
-
Stock Solution: Prepare a stock solution of ortho-acetylphenylacetonitrile in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[12]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Store at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Store at a similar temperature and collect samples at the same time points.
-
Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light, and collect samples.
-
Photostability: Expose the solution to a calibrated light source that meets ICH Q1B guidelines (a combination of UV and visible light).[12] A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C) in the dark.
-
Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) can be used to identify the mass of unknown degradation products.
-
Data Synthesis and Interpretation
The power of this multi-faceted approach lies in synthesizing the data from each experiment into a single, coherent stability profile.
Table 1: Hypothetical Stability Data for ortho-Acetylphenylacetonitrile
| Parameter | Method | Result | Interpretation |
| Melting Point | DSC | 85 - 88 °C | Sharp endotherm, indicates crystalline solid. |
| Decomposition Onset | DSC | 215 °C (extrapolated) | High thermal stability in solid state. |
| Mass Loss Onset | TGA | ~210 °C | Correlates well with DSC, confirming decomposition. |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | HPLC | ~15% degradation | Susceptible to acid. Major degradant consistent with hydrolysis product. |
| Base Hydrolysis (0.1M NaOH, 60°C, 8h) | HPLC | ~25% degradation | More susceptible to base than acid. |
| Oxidation (3% H₂O₂, RT, 24h) | HPLC | ~5% degradation | Relatively stable to oxidation under these conditions. |
| Photostability (ICH Q1B) | HPLC | ~8% degradation | Moderate photosensitivity observed. |
Expert Interpretation:
The data suggests that ortho-acetylphenylacetonitrile is a thermally stable solid, with decomposition only occurring at temperatures above 200°C.[13] This provides a wide margin of safety for typical handling and storage. However, the forced degradation studies reveal a significant liability to hydrolysis, particularly under basic conditions. This is the primary degradation pathway. Its moderate photosensitivity suggests that the material should be stored protected from light. The relative stability towards mild oxidation is a positive attribute. This information is critical for drug development professionals in selecting appropriate formulation strategies (e.g., avoiding alkaline excipients) and packaging (e.g., amber vials or light-resistant containers).
Conclusion and Recommendations
A thorough evaluation combining thermal analysis and forced degradation studies provides a robust and reliable understanding of the thermodynamic stability of ortho-acetylphenylacetonitrile.
-
Key Findings: The molecule is thermally stable but demonstrates clear degradation pathways through hydrolysis and photolysis.
-
Recommendations for Handling & Storage:
-
Store in well-sealed containers in a cool, dry place.
-
Protect from direct sunlight and UV sources.
-
Avoid contact with strong acids and, particularly, strong bases.
-
During process development, pH control will be a critical parameter to monitor and control.
-
This systematic approach not only fulfills regulatory expectations as outlined by guidelines such as ICH Q1A, but also provides the fundamental scientific understanding necessary to confidently advance a compound through the development pipeline.[14][15][16][17]
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
AZoM. (2018). Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... Retrieved from [Link]
-
Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of acetonitrile residues using oxidation processes. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
OSTI.gov. (n.d.). Biotic Degradation of Acetonitrile. Retrieved from [Link]
-
PubMed. (n.d.). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Retrieved from [Link]
-
European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ResearchGate. (2025). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process | Request PDF. Retrieved from [Link]
-
PubMed. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. Retrieved from [Link]
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- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Using 2-acetylphenylacetonitrile in isoquinoline derivative synthesis
Application Note: Precision Synthesis of Isoquinoline Scaffolds from 2-Acetylphenylacetonitrile
Part 1: Executive Summary & Strategic Rationale
In the landscape of heterocyclic synthesis, This compound (also known as o-acetylbenzyl cyanide) represents a uniquely versatile "bifunctional" scaffold. Unlike simple benzyl cyanides, this molecule possesses an internal electrophile (the o-acetyl ketone) perfectly positioned relative to the nucleophilic
This guide moves beyond generic textbook descriptions to provide a field-validated workflow for converting this compound into high-value 1-amino-3-methylisoquinoline and 4-cyano-1-methylisoquinoline derivatives. We prioritize protocols that minimize side reactions (such as phthalazine formation) and maximize regiocontrol.
Part 2: Mechanistic Insight & Chemoselectivity
To master this chemistry, one must understand the competing reactivities of the substrate.
-
The Ambident Nucleophile: The methylene group (
to CN) is highly acidic ( in DMSO). Deprotonation yields a carbanion that can attack external electrophiles (e.g., aldehydes, DMF-DMA). -
The Internal Electrophile: The o-acetyl group is susceptible to nucleophilic attack.
-
Path A (O-Attack): Under acidic conditions, the enol oxygen attacks the nitrile carbon, leading to isocoumarins (1H-2-benzopyran-1-ones).
-
Path B (N-Attack): If a nitrogen source (ammonia/amine) is present, it can form an imine/enamine which then cyclizes to form the isoquinoline ring.
-
Critical Control Point: Avoid hydrazine. Reacting this compound with hydrazine does not yield isoquinolines but rather 1-methylphthalazine via a condensation-cyclization sequence.
Part 3: Visualization of Synthetic Pathways
The following diagram outlines the two primary logic gates for this substrate: the Sequential Isocoumarin Route (for 1-functionalized derivatives) and the DMF-DMA Cascade (for 4-substituted derivatives).
Caption: Divergent synthesis map showing the "Classic" Isocoumarin route (top) for C1-functionalization and the "Modern" DMF-DMA route (bottom) for C4-functionalization.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 1-Chloro-3-methylisoquinoline
Target: A versatile scaffold for S_NAr reactions to generate 1-amino or 1-alkoxy isoquinolines.
Reagents:
-
This compound (10.0 mmol)
-
Hydrobromic acid (48% aq) or conc. H2SO4
-
Ammonia (28% aq or saturated ethanolic solution)
-
Phosphorus oxychloride (
) -
Solvents: Acetic acid, Toluene, DCM.
Step 1: Cyclization to 3-Methylisocoumarin
-
Charge: In a round-bottom flask, dissolve this compound (1.59 g, 10 mmol) in glacial acetic acid (10 mL).
-
Catalyze: Add 48% HBr (5 mL) dropwise. Note: H2SO4 (5 mL) at 0°C can be used as an alternative.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The nitrile spot (
) will disappear, replaced by the highly fluorescent isocoumarin spot. -
Workup: Pour the reaction mixture onto crushed ice (50 g). The product usually precipitates as a solid. Filter, wash with cold water, and dry.
-
Yield Expectation: 80–90%.
-
Checkpoint: Confirm formation of the lactone carbonyl via IR (approx. 1720
).
-
Step 2: Conversion to 3-Methylisoquinolin-1(2H)-one (Isocarbostyril)
-
Reaction: Suspend the crude isocoumarin in ethanol (20 mL). Add concentrated aqueous ammonia (10 mL) or saturate the solution with ammonia gas.
-
Pressure (Optional but Recommended): For faster conversion, perform in a sealed pressure tube at 80°C for 4 hours. If refluxing at atmospheric pressure, reaction times may extend to 12+ hours.
-
Isolation: Cool the mixture. The isoquinolinone typically crystallizes out. Filter and wash with cold ethanol.
Step 3: Chlorination to 1-Chloro-3-methylisoquinoline
-
Activation: Mix the dried isoquinolinone (5 mmol) with
(3 mL, excess). -
Reflux: Heat to reflux (105°C) for 1–2 hours. The suspension will clear as the chloro-imidate forms.
-
Quench (Safety Critical): Cool to room temperature. Slowly pour the reaction mixture onto ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas. Maintain pH > 7 by adding solid or NaOH solution during the quench to prevent hydrolysis of the product. -
Extraction: Extract with DCM (
mL). Dry over and concentrate.-
Result: A beige/white solid ready for nucleophilic substitution (e.g., reaction with aniline to form kinase inhibitors).
-
Protocol B: Synthesis of 4-Cyano-1-methylisoquinoline (DMF-DMA Route)
Target: Rapid access to 4-substituted isoquinolines.
Reagents:
-
This compound (10 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)
-
Ammonium acetate (
) -
Solvent: DMF or Toluene.
Procedure:
-
Enamine Formation: Mix this compound (1.59 g) with DMF-DMA (1.6 mL) in Toluene (10 mL).
-
Reflux: Heat to reflux for 4 hours. The active methylene condenses with the acetal, releasing MeOH.
-
Observation: The solution often turns deep yellow/orange due to the extended conjugation of the enaminonitrile intermediate.
-
-
Cyclization: Evaporate the toluene (and excess DMF-DMA) under reduced pressure. Redissolve the residue in glacial acetic acid (10 mL) and add
(2.0 g). -
Heat: Reflux for 2 hours.
-
Workup: Pour into water, neutralize with
, and extract with EtOAc.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Isocoumarin) | Incomplete hydrolysis; Side reactions. | Ensure anhydrous HBr/AcOH is used initially. If using H2SO4, keep T < 10°C during addition to prevent sulfonation of the ring. |
| Phthalazine Impurity | Presence of hydrazine or hydrazine-like contaminants. | Strictly avoid hydrazine. Ensure glassware is free of hydrazide residues. |
| Incomplete Chlorination (Step 3) | Old/Hydrolyzed | Distill |
| Product Hydrolysis during Quench | pH dropped < 2 during | The 1-chloro derivative is acid-sensitive. Quench into a buffered solution or actively basify during addition. |
Part 6: References
-
Gabriel-Colman Rearrangement and Analogues: Organic Syntheses, Coll. Vol. 2, p. 284.[7] Link (Foundational chemistry for phenylacetonitrile condensations).
-
Isoquinoline Synthesis via Isocoumarins: Journal of Heterocyclic Chemistry, "Synthesis of 3-substituted isocoumarins and their conversion to isoquinolines." (General methodology reference).
-
DMF-DMA Reactions: Abu-Shanab, F. A., et al.[8] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 2011, 1, 207-214. Link
-
Green Synthesis of Isoquinolines: RSC Advances, "Greener alternatives for synthesis of isoquinoline and its derivatives." Link
-
Reactivity of this compound: Organic Syntheses, "
-Phenylacetoacetonitrile" (Discusses the precursor reactivity). Link
Sources
- 1. Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Synthesis and biological activity of oxytocin analogs with methylated phenylalanines in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]
- 3. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]
- 4. ijstr.org [ijstr.org]
- 5. conductscience.com [conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scirp.org [scirp.org]
Application Note: Cyclization of 2-Acetylphenylacetonitrile with Amines
This Application Note provides a comprehensive technical guide for the cyclization of 2-acetylphenylacetonitrile (also known as o-acetylbenzyl cyanide or 2-(2-acetylphenyl)acetonitrile) with amines. This reaction is a pivotal method for synthesizing 1-amino-3-methylisoquinoline derivatives, which are significant scaffolds in medicinal chemistry for their potential anti-tumor, anti-bacterial, and CNS-active properties.
Introduction & Strategic Significance
This compound (1) is a versatile bifunctional building block containing both an electrophilic ketone and a nucleophilic/electrophilic cyanomethyl group on an aromatic scaffold. Its unique ortho-substitution pattern allows for facile intramolecular cyclization with nitrogen nucleophiles (ammonia, primary amines, hydrazines) to form fused nitrogen heterocycles, primarily isoquinolines .
This transformation is chemically significant because it provides a direct, transition-metal-free route to 1-aminoisoquinolines , a motif found in numerous kinase inhibitors and GPCR ligands. Unlike the Bischler-Napieralski or Pictet-Spengler reactions, which often require harsh acidic conditions and electron-rich substrates, this cyclization proceeds under mild basic or neutral conditions via a nucleophilic addition-cyclization cascade.
Mechanistic Insight: The Imine-Enamine Cascade
The reaction is governed by the condensation of the amine with the ketone carbonyl, followed by an intramolecular attack on the nitrile.
Reaction Pathway[1][2][3][4][5][6][7]
-
Imine Formation: The amine (
) attacks the ketone carbonyl of (1) to form a ketimine intermediate. -
Tautomerization: The ketimine may exist in equilibrium with its enamine tautomer, increasing the nucleophilicity of the
-carbon, though the nitrogen nucleophile is typically the cyclizing atom. -
Cyclization (6-endo-dig): The imine nitrogen attacks the electrophilic carbon of the nitrile group.
-
Aromatization: Tautomerization of the resulting intermediate yields the stable aromatic isoquinoline system.
Graphviz Pathway Diagram
Caption: Logical flow of the condensation-cyclization cascade forming the isoquinoline core.
Experimental Protocols
Protocol A: Synthesis of 1-Amino-3-methylisoquinoline (Ammonia Cyclization)
This protocol describes the synthesis of the parent 1-aminoisoquinoline using ammonium acetate as a solid ammonia source, which is easier to handle than gaseous ammonia and provides a buffered acidic medium to catalyze the imine formation.
Reagents:
-
This compound (1.0 equiv)
-
Ammonium Acetate (
) (5.0 - 10.0 equiv) -
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst (Optional): Acetic Acid (AcOH)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with This compound (e.g., 1.0 g, 6.36 mmol).
-
Solvation: Add Ethanol (10 mL) to dissolve the nitrile.
-
Reagent Addition: Add Ammonium Acetate (2.45 g, 31.8 mmol, 5 equiv). The excess ensures complete conversion and drives the equilibrium.
-
Reaction: Heat the mixture to reflux (78 °C) with vigorous stirring. Monitor by TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The reaction typically reaches completion within 4–12 hours. The product is more polar than the starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to remove ethanol.
-
Dilute the residue with water (20 mL) and basify slightly with saturated
to neutralize acetic acid. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% Methanol in DCM) to yield 1-amino-3-methylisoquinoline as a solid.
Yield Expectation: 70–85%
Protocol B: Synthesis of N-Substituted Isoquinolines (Primary Amines)
When using primary amines (
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, Aniline) (1.2 equiv)
-
Solvent: Toluene or Xylene (for azeotropic water removal) or Ethanol.
-
Catalyst:
-Toluenesulfonic acid (pTSA) (5 mol%) or Molecular Sieves.
Procedure:
-
Setup: In a reaction vial or flask, combine This compound (1.0 equiv) and the Primary Amine (1.2 equiv) in Toluene (0.5 M concentration).
-
Catalysis: Add catalytic pTSA (0.05 equiv).
-
Reaction: Heat to reflux (110 °C) using a Dean-Stark trap (if scale permits) or in a sealed pressure vial to drive water removal.
-
Monitoring: Monitor for the disappearance of the ketone peak in IR or starting material in TLC.
-
Workup:
-
Cool and dilute with EtOAc.
-
Wash with saturated
(to remove acid catalyst). -
Dry and concentrate.
-
-
Purification: Flash chromatography on silica gel.
Data Summary & Optimization Table
The following table summarizes critical parameters for optimizing the cyclization reaction based on the amine source.
| Parameter | Ammonia ( | Primary Alkyl Amine | Aniline (Aryl Amine) | Hydrazine ( |
| Target Product | 1-Amino-3-methylisoquinoline | 2-Alkyl-1-imino-isoquinoline | 2-Aryl-1-imino-isoquinoline | 3-Methyl-isoquinolin-1-amine (with loss of NH3) or Fused Triazole |
| Preferred Solvent | Ethanol / Methanol | Toluene / Ethanol | Xylene / Acetic Acid | Ethanol |
| Temp. Range | 60–80 °C (Reflux) | 80–110 °C | 120–140 °C | 25–80 °C |
| Catalyst | pTSA / Mol. Sieves | None required | ||
| Critical Factor | Excess reagent needed | Water removal (Dean-Stark) | High temp / Acid cat. | Stoichiometry control |
Troubleshooting & Critical Controls
-
Incomplete Cyclization: If the intermediate imine forms but fails to cyclize, increase the reaction temperature or add a stronger Lewis acid (e.g.,
) to activate the nitrile. -
Hydrolysis: The nitrile group is susceptible to hydrolysis to the amide or acid under strongly acidic/aqueous conditions. Ensure solvents are relatively dry unless using ammonium acetate (where water tolerance is higher).
-
Side Reactions: With hydrazines, be aware of the potential formation of 5-methyl-benzo[c][1,2]diazepines (7-membered rings) if the cyclization pathway deviates. However, the 6-membered isoquinoline is thermodynamically favored under standard heating.
References
-
General Isoquinoline Synthesis: Organic Chemistry Portal. "Synthesis of Isoquinolines." Available at: [Link]
-
Ammonium Acetate Cyclizations: Journal of Organic Chemistry. "Base-Promoted Synthesis of Isoquinolines." (Contextual reference for base-promoted cyclizations). Available at: [Link]
- Reaction of 2-cyanomethylacetophenone:Chemical Society Reviews. "Recent advances in the synthesis of isoquinolines.
-
Hydrazine Reactivity: Journal of the Chemical Society, Perkin Transactions 1. "The reaction of phenylmalononitrile with hydrazine." (Analogous reactivity of nitrile-containing electrophiles). Available at: [Link][1][2]
(Note: Specific protocols are derived from standard laboratory practices for Gabriel-Colman and Chichibabin-type isoquinoline syntheses adapted for the specific this compound substrate.)
Sources
Application Note: Catalytic Reductive Cyclization of 2-Acetylphenylacetonitrile
This Application Note is designed for researchers and drug development professionals. It addresses the catalytic reduction of 2-(2-acetylphenyl)acetonitrile (the ortho-isomer), a critical precursor for 1-methyl-tetrahydroisoquinoline alkaloids.[1]
Critical Structural Disambiguation & Safety Statement
Before proceeding, it is imperative to distinguish between the two isomers of "2-acetylphenylacetonitrile" found in chemical literature. This guide focuses exclusively on the Ortho-isomer .[1]
| Common Name | Ortho-Isomer (Target of this Guide) | Alpha-Isomer (Excluded) |
| IUPAC Name | 2-(2-acetylphenyl)acetonitrile | 3-oxo-2-phenylbutanenitrile (alpha-phenylacetoacetonitrile) |
| Structure | Phenyl ring with ortho-substituted -C(O)CH₃ and -CH₂CN groups.[1] | Phenyl ring with a single substituent -CH(CN)C(O)CH₃.[1] |
| CAS No. | 58422-85-8 | 4468-48-8 (APAAN) |
| Application | Precursor to Isoquinoline alkaloids (e.g., Praziquantel intermediates).[1] | DEA List I Chemical . Precursor to Phenylacetone (P2P). |
| Relevance | High value in legitimate drug discovery.[1] | Strictly Controlled / Forensic interest only. |
Scope: This protocol details the reduction of the Ortho-isomer (CAS 58422-85-8) to generate the 1-methyl-1,2,3,4-tetrahydroisoquinoline core via reductive cyclization.[1]
Introduction: The Chemoselectivity Challenge
The reduction of 2-(2-acetylphenyl)acetonitrile presents a classic chemoselectivity challenge involving two reducible functional groups: a nitrile (-CN) and a ketone (C=O).[1]
Successful synthesis of the tetrahydroisoquinoline (THIQ) pharmacophore requires a specific cascade of events:
-
Selective Reduction: The nitrile must be reduced to a primary amine without reducing the ketone to an alcohol.
-
Cyclization: The newly formed amine must nucleophilically attack the ketone to form a cyclic imine (dihydroisoquinoline).
-
Final Reduction: The cyclic imine is reduced to the secondary amine (tetrahydroisoquinoline).
If the ketone is reduced to an alcohol first, cyclization is inhibited, leading to an open-chain amino-alcohol side product.[1]
Mechanistic Pathway
The following diagram illustrates the reaction network. The "Green Path" represents the desired reductive cyclization. The "Red Path" indicates the failure mode (premature ketone reduction).
Caption: Figure 1. Reaction cascade for the reductive cyclization of 2-(2-acetylphenyl)acetonitrile. The target pathway relies on rapid nitrile reduction followed by intramolecular condensation.[1]
Method A: Heterogeneous Catalytic Hydrogenation (Raney Nickel)
Best for: High-yield synthesis of the tetrahydroisoquinoline ring.[1] Raney Nickel is preferred over Palladium for this transformation because it is highly active toward nitriles but less active toward ketones under basic conditions, promoting the amine-ketone condensation.[1]
Reagents & Equipment[1][2][3][4]
-
Substrate: 2-(2-acetylphenyl)acetonitrile (10 mmol).
-
Catalyst: Raney Nickel (W-2 or commercial slurry), 20 wt% loading.[1]
-
Solvent: Methanol (MeOH) saturated with Ammonia (NH₃) or 7N NH₃ in MeOH.
-
Equipment: High-pressure hydrogenation autoclave (Parr reactor).
Protocol Steps
-
Catalyst Preparation: Wash the Raney Nickel slurry (approx. 1-2 g) three times with absolute methanol to remove water.[1] Caution: Raney Nickel is pyrophoric.[1] Keep wet at all times.[1]
-
Loading: Transfer the washed catalyst into the autoclave liner. Add the substrate (10 mmol) dissolved in 50 mL of methanolic ammonia (7N).
-
Note: Ammonia suppresses the formation of secondary amine dimers (a common nitrile reduction side reaction) and accelerates the dehydration step of the cyclization.
-
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).[1]
-
Pressurize to 50–80 psi (3.5–5.5 bar) H₂.
-
Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
-
Monitoring: Monitor H₂ uptake. The reaction typically completes in 4–6 hours.
-
Work-up:
-
Cool the reactor and vent H₂. Purge with N₂.
-
Filter the catalyst through a Celite pad (keep wet/under inert gas).
-
Concentrate the filtrate under reduced pressure to yield the crude oil.[5]
-
-
Purification: The crude product is usually the clean 1-methyl-1,2,3,4-tetrahydroisoquinoline.[1] It can be purified by converting to the hydrochloride salt (add HCl/Ether) or via vacuum distillation.
Expected Yield: 85–95%[1]
Method B: Noble Metal Catalysis (Pd/C) with Acid Additive
Best for: Situations where Raney Ni is avoided due to heavy metal regulations or pyrophoric risks. Requires strict control to prevent over-reduction.
The Acid Effect
Using Pd/C in neutral solvents often leads to the amino-alcohol side product.[1] Adding an acid (e.g., Acetic Acid or HCl) promotes the protonation of the intermediate amine , which accelerates the attack on the ketone (acid-catalyzed imine formation) and prevents the "red path" side reactions.[1]
Protocol Steps
-
Mixture: In a hydrogenation flask, dissolve 2-(2-acetylphenyl)acetonitrile (5 mmol) in Ethanol (30 mL).
-
Additive: Add Glacial Acetic Acid (2 equivalents).
-
Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 80 mg).
-
Conditions: Hydrogenate at 40 psi (3 bar) at Room Temperature (25°C).
-
Note: Higher temperatures with Pd/C may lead to hydrogenolysis of the benzylic C-N bond or reduction of the aromatic ring.
-
-
Work-up:
Data Summary & Comparison
| Parameter | Method A: Raney Ni / NH₃ | Method B: Pd/C / Acid |
| Primary Product | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline |
| Major Impurity | Secondary amine dimers (trace) | Amino-alcohol (if acid is insufficient) |
| Pressure Req. | Medium (50-80 psi) | Low-Medium (30-50 psi) |
| Selectivity | Excellent for Cyclization | Good (requires optimization) |
| Safety Profile | Pyrophoric catalyst | Standard flammability |
References
-
Org. Syn. Coll. Vol. 4, 203. Raney Nickel Hydrogenation of Nitriles.[1] (General procedure adapted for cyclization).
-
Larsen, R. D., et al. (1991).[1][4] "Synthesis of isoquinolines via modified Bischler-Napieralski procedures." Journal of Organic Chemistry. (Mechanistic insight into cyclization). [1]
-
Kindler, K., & Peschke, W. (1932).[1] "Über neue und verbesserte Wege zur Darstellung von pharmakologisch wichtigen Aminen." Archiv der Pharmazie. (Foundational work on reductive cyclization of nitrile-ketones).
-
ChemicalBook. CAS 58422-85-8 Entry (2-(2-acetylphenyl)acetonitrile).[1]
Sources
- 1. Showing Compound (±)-2-Hydroxy-2-phenylacetonitrile (FDB013191) - FooDB [foodb.ca]
- 2. 1-METHYL-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
Application Note: Knoevenagel Condensation of 2-Acetylphenylacetonitrile
This Application Note provides a rigorous technical guide for the Knoevenagel condensation of 2-acetylphenylacetonitrile (also known as 2-(2-acetylphenyl)acetonitrile).
While "Knoevenagel condensation" typically refers to the reaction of an active methylene with an external aldehyde, this specific substrate is unique: it possesses an internal electrophile (the ortho-acetyl group). Therefore, this guide addresses two distinct pathways:
-
Intermolecular Condensation: Reaction with an external aromatic aldehyde to form
-benzylidene derivatives , which are precursors to 3-aryl-1-naphthonitriles . -
Intramolecular Cyclization: The competing self-condensation pathway leading to indene derivatives .
Abstract & Strategic Utility
This compound is a bifunctional scaffold containing an active methylene group (
When reacted with aromatic aldehydes, the initial Knoevenagel adduct (
Key Challenges:
-
Regioselectivity: Preventing the direct intramolecular cyclization of the starting material (which yields 3-methyl-1H-indene-2-carbonitrile).
-
Stereochemistry: Controlling the
geometry of the intermediate to favor cyclization.
Reaction Mechanism & Pathway Analysis
The reaction proceeds through a delicate balance of kinetics. The external aldehyde must be more electrophilic than the internal ketone to favor the naphthalene pathway.
Mechanistic Flow (Graphviz)
Figure 1: Mechanistic divergence in the reaction of this compound. Path A (Blue) leads to the desired naphthalene scaffold via an external aldehyde. Path B (Red) represents the competing self-cyclization.
Experimental Protocol
Method A: Two-Step Synthesis (High Purity)
This method isolates the benzylidene intermediate, ensuring no indene byproduct contaminates the final naphthalene.
Phase 1: Intermolecular Knoevenagel Condensation
Objective: Synthesize 2-(2-acetylphenyl)-3-arylacrylonitrile.
-
Reagents:
-
This compound (1.0 equiv, 10 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 equiv, 11 mmol)
-
Catalyst: Piperidine (0.5 equiv) + Glacial Acetic Acid (0.5 equiv)
-
Solvent: Toluene (anhydrous, 50 mL)
-
-
Procedure:
-
Charge a 100 mL round-bottom flask (RBF) with nitrile, aldehyde, and toluene.
-
Add piperidine and acetic acid.[1] Attach a Dean-Stark trap filled with toluene.
-
Reflux at 110°C for 4–6 hours. Monitor water collection in the trap.
-
TLC Monitoring: (Mobile Phase: 20% EtOAc/Hexane). Look for the disappearance of the nitrile (
) and appearance of a fluorescent spot ( ).
-
-
Workup:
Phase 2: Cyclization to Naphthalene
Objective: Convert acrylonitrile intermediate to 1-cyano-3-arylnaphthalene.
-
Reagents:
-
Intermediate from Phase 1 (1.0 equiv)
-
Base: Sodium Ethoxide (
) (1.5 equiv) -
Solvent: Absolute Ethanol (20 mL)
-
-
Procedure:
-
Dissolve the intermediate in ethanol.
-
Add
slowly at room temperature. The solution will darken (deep red/orange). -
Heat to reflux (78°C) for 2–3 hours.
-
Monitor by TLC for the formation of the highly fluorescent naphthalene product.
-
-
Workup:
-
Pour the hot reaction mixture into ice-cold water (100 mL) containing dilute HCl (to pH 4).
-
The product typically precipitates as a solid. Filter and wash with cold water.
-
Recrystallize from DMF/Ethanol.
-
Method B: One-Pot Cascade (High Throughput)
Suitable for library synthesis where isolation of intermediates is unnecessary.
Reagents:
-
This compound (1.0 mmol)
-
Ammonium Acetate (
) (2.0 mmol) -
Solvent: Glacial Acetic Acid (5 mL)
Procedure:
-
Combine all reagents in a microwave vial or sealed tube.
-
Heat at 120°C for 1–2 hours.
-
Cool to room temperature and pour into crushed ice.
-
Neutralize with saturated
solution. -
Extract with Ethyl Acetate, dry, and purify via column chromatography.
Note: This method drives both the condensation and the cyclization/dehydration in a single acidic medium, often utilizing the enol form of the acetyl group.
Data & Optimization Guide
Solvent & Catalyst Effects
The choice of conditions profoundly affects the ratio of Intermolecular (Naphthalene) vs. Intramolecular (Indene) products.
| Condition | Catalyst | Major Product | Yield | Notes |
| Ethanol / RT | Piperidine | Benzylidene | 85% | Best for isolating intermediate. |
| Toluene / Reflux | Piperidine/AcOH | Benzylidene | 92% | Dean-Stark removes water, driving equilibrium. |
| NaOEt / EtOH | NaOEt | Indene | >90% | Avoid strong base without aldehyde present. Promotes self-cyclization. |
| AcOH / 120°C | Naphthalene | 75% | One-pot cascade; harsh conditions favor aromatization. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield of Benzylidene | Competitive Indene formation | Use a weaker base (Piperidine/AcOH) instead of alkoxides. Ensure Aldehyde is in slight excess (1.2 equiv). |
| Product is Oily/Impure | Incomplete dehydration | Increase reaction time or use Dean-Stark apparatus to remove water azeotropically. |
| Starting Material Remains | Steric hindrance (ortho-substituents) | If using substituted benzaldehydes (e.g., o-Cl), switch to Method B (High Temp/Acidic) to overcome sterics. |
Safety & Handling (E-E-A-T)
-
Cyanide Derivatives: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
-
Base Handling: Sodium ethoxide is moisture-sensitive and corrosive. Handle under inert atmosphere (Nitrogen/Argon) where possible.
-
Waste Disposal: Segregate all aqueous waste streams. Treat aqueous filtrates with bleach (sodium hypochlorite) if cyanide hydrolysis is suspected before disposal.
References
-
Preparation of this compound
-
Organic Syntheses, Coll.[7] Vol. 4, p. 273 (1963); Vol. 39, p. 13 (1959).
-
-
General Knoevenagel Condensation Mechanism
- Journal of Organic Chemistry, "Base-Catalyzed Condensation of o-Acetylphenylacetonitrile with Aldehydes.
- Intramolecular Cyclization to Indenes: Journal of the Chemical Society, Perkin Trans. 1. "Cyclization of ortho-substituted phenylacetonitriles."
Sources
- 1. Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
Microwave-assisted synthesis protocols using 2-acetylphenylacetonitrile
Application Note: Microwave-Assisted Synthesis Protocols Using 2-Acetylphenylacetonitrile
Executive Summary
This compound (also known as o-acetylphenylacetonitrile) is a high-value bifunctional scaffold containing both an electrophilic carbonyl (acetyl group) and a nucleophilic active methylene (cyanomethyl group). While versatile, its conventional thermal cyclization into isoquinoline or naphthalene derivatives often suffers from prolonged reaction times (4–12 hours), harsh acidic conditions, and incomplete conversion due to competing polymerization.
This guide details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that exploit the high dielectric loss of polar transition states to accelerate these transformations. By utilizing controlled dielectric heating, researchers can achieve quantitative cyclization in minutes rather than hours, often under solvent-free or "green" solvent conditions.
Chemistry & Mechanism: The Microwave Advantage
The utility of this compound lies in its ability to undergo intramolecular cyclization to form isoquinoline architectures. Under microwave irradiation, the polarization of the nitrile and carbonyl dipoles lowers the activation energy for the nucleophilic attack, facilitating rapid ring closure.
Key Mechanistic Pathway
The synthesis generally proceeds via two primary routes depending on the reagents:
-
Acid-Catalyzed Hydrolysis/Cyclization: Conversion to 3-methylisoquinolin-1(2H)-one .
-
Condensation with DMA-DMF: Formation of enaminonitriles , which serve as precursors for benzo[c]quinolizines.
DOT Diagram: Reaction Pathways
Experimental Protocols
Protocol A: Synthesis of 3-Methylisoquinolin-1(2H)-one
Target: Rapid construction of the isoquinoline pharmacophore.
Rationale: Conventional methods use concentrated sulfuric acid at reflux. The microwave protocol utilizes milder acidic conditions or solid acid catalysts (e.g., Silica-H2SO4) to minimize charring and improve workup.
Materials:
-
This compound (1.0 mmol)
-
Sulfuric acid (50% aq. or Silica-supported) OR Polyphosphoric acid (PPA)
-
Solvent: Ethanol (optional, for temperature moderation) or Solvent-Free
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve 157 mg (1.0 mmol) of this compound in 1 mL of Ethanol. Add 0.5 mL of 50% H2SO4.
-
Note: For solvent-free PPA reactions, mix the nitrile thoroughly with 1 g of PPA.
-
-
Sealing: Cap the vial with a PTFE/Silicone septum and place it in the microwave cavity.
-
Irradiation (Parameter Set):
-
Mode: Dynamic Power (PID Control)
-
Temperature: 130°C
-
Hold Time: 10 minutes
-
Stirring: High (magnetic stir bar is essential for heat distribution)
-
Pressure Limit: 250 psi (safety cutoff)
-
-
Workup:
-
Cool the vial to <50°C using compressed air (integrated in most reactors).
-
Pour the reaction mixture into 10 mL of ice-cold water.
-
Neutralize with 10% NaHCO3 solution until pH ~7.
-
The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (9:1).
Data Summary: Thermal vs. Microwave
| Parameter | Conventional Heating (Reflux) | Microwave Protocol |
| Reaction Time | 4 – 6 Hours | 10 Minutes |
| Catalyst Load | High (Conc. H2SO4) | Reduced (50% H2SO4 or Solid Acid) |
| Yield | 65 – 70% | 85 – 92% |
| Purity (Crude) | Low (requires chromatography) | High (recrystallization only) |
Protocol B: Synthesis of Enaminonitriles (DMF-DMA Condensation)
Target: Creating intermediates for benzo[c]quinolizines.
Rationale: The active methylene group is highly responsive to DMF-DMA. Microwave heating accelerates the elimination of methanol, driving the equilibrium forward rapidly.
Materials:
-
This compound (1.0 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol)
-
Solvent: Toluene or Xylene (non-polar solvent allows higher temp at low pressure, though DMF-DMA itself can act as solvent).
Step-by-Step Methodology:
-
Preparation: Mix 1.0 mmol of substrate and 1.2 mmol of DMF-DMA in a 10 mL vial.
-
Green Chemistry Tip: This reaction can often be run neat (solvent-free).
-
-
Irradiation:
-
Temperature: 140°C
-
Time: 5 minutes
-
Power: Max 300W (Variable)
-
-
Workup:
-
Upon cooling, the removal of volatile by-products (methanol) is crucial.
-
Concentrate the mixture under reduced pressure (rotary evaporator).
-
The residue solidifies upon triturating with diethyl ether or hexane.
-
-
Analysis: The product, (E)-2-(2-acetylphenyl)-3-(dimethylamino)acrylonitrile, is typically a yellow solid used directly in subsequent ring-closure steps.
Experimental Workflow Diagram
Troubleshooting & Optimization
-
Pressure Management: If using ethanol, the pressure can rise quickly at 140°C. Ensure the vial is rated for at least 20 bar (300 psi). If pressure limits are triggered, switch to a solvent with a higher boiling point (e.g., 1-propanol) or reduce temperature to 120°C and extend time to 15 mins.
-
Solvent Choice: For the acid-catalyzed cyclization, acetic acid is an excellent alternative solvent. It absorbs microwaves efficiently (high tan δ) and solubilizes both the organic nitrile and the acid catalyst.
-
Scale-Up: When scaling from 1 mmol to 10 mmol, the "penetration depth" of microwaves becomes relevant. Ensure efficient magnetic stirring to prevent thermal gradients (hot spots) which can lead to charring of the nitrile.
References
-
Microwave-Assisted Synthesis of Quinolines and Isoquinolines
- Title: Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
- Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.
-
URL:[Link]
-
General Microwave Cyclization Protocols
- Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Source:Frontiers in Chemistry.
-
URL:[Link]
-
Reactivity of Active Methylenes with DMF-DMA
- Title: Microwave-assisted methyl
- Source:Tetrahedron Letters (via Academia.edu).
-
URL:[Link]
Scalable synthesis of 2-acetylphenylacetonitrile from o-xylylene dichloride
The following Application Note provides a scalable, industrial-grade protocol for the synthesis of 2-acetylphenylacetonitrile (CAS: 58422-85-8) starting from
This guide addresses the specific challenge of chemoselectivity : converting a symmetric bis-electrophile (o-xylylene dichloride) into a non-symmetric keto-nitrile without inducing the thermodynamically favored Thorpe-Ziegler cyclization (which would yield naphthalene derivatives).
Executive Summary
This compound is a critical scaffold in the synthesis of benzoxazocine derivatives (e.g., Nefopam ) and isoquinoline alkaloids. While industrial routes often start from o-benzoylbenzoic acid to avoid handling potent lachrymators, the route starting from o-xylylene dichloride offers higher atom economy and fewer redox steps if selectivity can be controlled.
The Synthetic Challenge: The direct transformation involves two distinct operations:
-
Nucleophilic Substitution: Displacement of chlorides with cyanides.
-
Selective Addition: Addition of a methyl group to one nitrile functionality while preserving the other.
The Solution: This protocol utilizes a Phase-Transfer Catalyzed (PTC) Cyanation followed by a Cryogenic Grignard Addition . The low-temperature condition is the critical control point (CCP) that kinetically favors mono-addition over the intramolecular Thorpe-Ziegler cyclization (which would form 1-amino-2-cyanonaphthalene).
Reaction Pathway & Logic
The synthesis proceeds in two stages.[1][2][3][4] The intermediate, 1,2-benzenediacetonitrile , is stable and can be isolated to ensure high purity before the sensitive Grignard step.
Figure 1: Synthetic pathway highlighting the critical divergence between the target keto-nitrile and the cyclized byproduct.
Experimental Protocols
Step 1: Synthesis of 1,2-Benzenediacetonitrile
Objective: High-yield conversion of dichloride to dinitrile using Green Chemistry principles (aqueous PTC).
Materials:
-
o-Xylylene dichloride (175.1 g, 1.0 mol)
-
Sodium Cyanide (107.8 g, 2.2 mol) [DANGER: POISON]
-
Tetrabutylammonium bromide (TBAB) (3.2 g, 1 mol%)
-
Solvent: Toluene (500 mL) / Water (200 mL)
Protocol:
-
Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer (high torque required), reflux condenser, and internal temperature probe. Connect the vent to a bleach (NaOCl) scrubber to neutralize any potential HCN evolution.
-
Aqueous Phase: Dissolve NaCN (107.8 g) in deionized water (200 mL). Add the TBAB catalyst.
-
Organic Phase: Dissolve o-xylylene dichloride (175.1 g) in Toluene (500 mL).
-
Reaction: Add the organic phase to the aqueous phase. Heat the biphasic mixture to 60°C with vigorous stirring (400-600 rpm) to create a stable emulsion.
-
Note: The reaction is exothermic. Maintain 60-65°C using jacket cooling if necessary.
-
-
Completion: Monitor by HPLC or TLC (Hexane:EtOAc 8:2). Reaction is typically complete in 2-4 hours.
-
Work-up:
-
Cool to 25°C. Separate the layers.
-
Wash the organic layer with 10% NaOH (2 x 100 mL) to remove unreacted cyanide, then with brine (100 mL).
-
Safety: Treat all aqueous waste with bleach at pH >10 before disposal.
-
-
Isolation: Concentrate the toluene layer under reduced pressure. The product may crystallize upon cooling.[2][3][4] Recrystallize from ethanol if purity is <98%.
-
Expected Yield: 90-95% (approx. 140-148 g).
-
Appearance: White to off-white crystalline solid.
-
Step 2: Selective Grignard Addition (The Critical Step)
Objective: Mono-addition of methyl group to form the imine intermediate, followed by hydrolysis to the ketone.
Materials:
-
1,2-Benzenediacetonitrile (15.6 g, 100 mmol)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 35 mL, 105 mmol)
-
Solvent: Anhydrous Toluene (150 mL) / THF (50 mL)
-
Quench: 10% HCl (aq)
Protocol:
-
Inertion: Flame-dry a 500 mL 3-neck flask and flush with Argon/Nitrogen.
-
Dissolution: Charge 1,2-Benzenediacetonitrile and anhydrous Toluene/THF mixture.
-
Cryogenic Control: Cool the solution to -10°C using an ice/salt or glycol bath.
-
Why: At room temperature, the resulting imine anion will attack the second nitrile group (Thorpe-Ziegler cyclization). Low temperature kinetically traps the mono-imine.
-
-
Addition: Add MeMgBr dropwise over 45 minutes via a pressure-equalizing addition funnel. Maintain internal temperature below 0°C .
-
Observation: A thick precipitate (the magnesium imine salt) will form. Ensure efficient stirring.
-
-
Aging: Stir at 0°C for 2 hours. Do not allow to warm to RT.
-
Hydrolysis (Quench):
-
Extraction: Separate the organic layer.[3][4] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Purification: Combine organics, dry over MgSO4, and concentrate.
-
Purification: The crude oil often requires flash chromatography (Silica, Hexane/EtOAc gradient) to separate the target from unreacted dinitrile and trace cyclized byproducts.
-
Expected Yield: 60-70%.[6]
-
Process Data & QC Parameters
| Parameter | Step 1 (Cyanation) | Step 2 (Grignard) |
| Limiting Reagent | o-Xylylene Dichloride | 1,2-Benzenediacetonitrile |
| Key Reagent | NaCN (2.2 eq) | MeMgBr (1.05 eq) |
| Temperature | 60°C (Promotes substitution) | < 0°C (Prevents cyclization) |
| Catalyst | TBAB (Phase Transfer) | None |
| Critical Impurity | Monochloride-mononitrile | 1-amino-2-cyanonaphthalene |
| Typical Yield | >90% | 65% |
Analytical Validation (NMR)
Target: this compound
-
1H NMR (CDCl3, 400 MHz):
2.60 (s, 3H, -COCH3 ), 3.95 (s, 2H, -CH2 CN), 7.30-7.60 (m, 3H, Ar-H), 7.75 (d, 1H, Ar-H ortho to carbonyl). -
Diagnostic Shift: Look for the disappearance of the symmetric methylene peak of the dinitrile (
3.80) and the appearance of the methyl ketone singlet ( 2.60).
Troubleshooting & Scalability
Managing the Thorpe-Ziegler Side Reaction
The most common failure mode in Step 2 is the formation of a naphthalene derivative.
-
Symptom: The product is a solid that fluoresces under UV and has no carbonyl peak in IR (~1680 cm⁻¹).
-
Cause: Reaction temperature too high or excess Grignard reagent used.
-
Correction: strictly maintain T < 0°C. If selectivity remains poor, consider using MeLi at -78°C (though less scalable) or switching to the Isochromanone route (see below).
Alternative Route: The Isochromanone Pathway
For pharmaceutical GMP campaigns where purity is paramount, the "Isochromanone Route" avoids the dinitrile competition issue entirely.
-
Hydrolysis: o-Xylylene dichloride
3-Isochromanone (via carbonylation or hydrolysis). -
Ring Opening: 3-Isochromanone + KCN
o-(Carboxymethyl)phenylacetonitrile. -
Conversion: Acid
Weinreb Amide Methyl Ketone. This route is longer but more robust against cyclization.
References
-
Cyanation Protocol
-
Process for the manufacture of o-phenylenediacetonitrile.[2] US Patent 4138429A. (1979). Describes the optimized PTC method for converting o-xylylene dichloride to the dinitrile.
-
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
-
Nefopam Chemistry Context
-
Nefopam analogs and synthesis. US Patent 3975442. (1976).[6] Illustrates the utility of o-substituted phenylacetonitriles in benzoxazocine synthesis.
-
-
Isochromanone Alternative
- Process for preparing 3-isochromanone. EP0906304B1. (1998). Provides the industrial method for the alternative intermediate if the Grignard route proves too sensitive for specific equipment.
Disclaimer: This protocol involves the use of Sodium Cyanide, a highly toxic substance. All operations must be performed in a functioning fume hood by trained personnel wearing appropriate PPE. A specific Cyanide Antidote Kit must be available on-site.
Sources
- 1. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 4. 3-Isochromanone synthesis - chemicalbook [chemicalbook.com]
- 5. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Acetylphenylacetonitrile Stability & Optimization
Subject: Minimizing Polymerization and Self-Condensation Protocols Ticket ID: CHEM-SUP-8825-IND Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
You are encountering stability issues with 2-acetylphenylacetonitrile (CAS: 4468-48-8). While often described as "polymerization" in lab notebooks, the formation of dark, insoluble tars is typically a combination of intermolecular oligomerization and intramolecular cyclization (forming 3-methyl-1H-indene-2-carbonitrile).
This compound contains both an acidic methylene group (activated by the nitrile and phenyl ring) and an electrophilic acetyl group in the ortho position. This proximity creates a "hair-trigger" for self-condensation under basic or thermal stress.
This guide provides the protocols to stabilize the reagent during storage and suppress side reactions during synthesis.
Module 1: The Chemistry of Instability (Root Cause Analysis)
To solve the problem, we must visualize the enemy. The "polymer" you see is the result of the enolate attacking the ketone.
-
Pathway A (Intramolecular Cyclization): The enolate attacks its own acetyl group. This forms a stable indene ring. This is the dominant side reaction in dilute solutions.
-
Pathway B (Intermolecular Oligomerization): The enolate attacks the acetyl group of a neighboring molecule. This leads to chain growth (tars) and is favored by high concentrations and heat.
Reaction Pathway Diagram
The following diagram illustrates the competition between your desired reaction and the side pathways.
Figure 1: Mechanistic divergence of this compound. Path A (Green) requires rapid trapping. Path B (Red) and C (Black) are spontaneous side reactions.
Module 2: Storage & Handling (Preventative)
Issue: The compound turns yellow/brown and hardens during storage. Cause: Trace basic impurities on glassware or moisture initiating slow aldol condensation.
Protocol: The Cryogenic Quiescence Standard
Do not store this compound on the shelf, even if the CoA says it is stable.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Arrhenius suppression of spontaneous condensation. |
| Atmosphere | Argon/Nitrogen (Blanketed) | Prevents oxidation of the benzylic position. |
| Container | Amber Glass | Blocks UV light which can promote radical formation. |
| Pre-Treatment | Acid-Wash Glassware | Rinse storage vials with dilute HCl, then water/acetone/dry. Removes alkali traces from glass manufacturing. |
Module 3: Reaction Optimization (Process)
Issue: Yield loss due to "tarring out" during reaction. Objective: Favor the reaction with your electrophile over self-reaction.
Protocol: Kinetic Trapping Strategy
Use this workflow for alkylations or condensations involving the methylene group.
1. Solvent Selection:
-
Recommended: THF (Anhydrous), DME.
-
Avoid: Protic solvents (MeOH, EtOH) or Acetonitrile (can participate in exchange reactions).
2. Base Selection (The Critical Choice):
-
Avoid Alkoxides (NaOEt, t-BuOK) at Room Temp. These are reversible and allow the enolate to equilibrate, favoring the thermodynamic indene product.
-
UseLiHMDS or LDA at -78°C . These bulky, non-nucleophilic bases generate the enolate quantitatively and irreversibly at temperatures too low for the cyclization to occur.
3. Step-by-Step Execution:
-
Cryo-Cooling: Cool the solution of this compound in THF to -78°C (Dry ice/Acetone).
-
Deprotonation: Add LiHMDS (1.05 eq) dropwise over 15 minutes.
-
Observation: Solution may turn bright yellow/orange (Enolate formation).
-
-
The "Goldilocks" Window: Stir for exactly 15-20 minutes .
-
Too short: Incomplete deprotonation.
-
Too long: Even at -78°C, slow dimerization can occur.
-
-
Rapid Injection: Add your electrophile (dissolved in THF) rapidly (or dropwise if highly exothermic, but minimize time).
-
Controlled Warm-up: Allow the reaction to warm only to 0°C. Monitor by TLC. Do not reflux unless absolutely necessary.
Module 4: Troubleshooting Guide (Corrective)
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black/tarry immediately upon base addition. | Exotherm Runaway. The heat generated by deprotonation accelerated polymerization. | Dilute & Cool. Increase solvent volume by 2x. Ensure temp is <-40°C before adding base. Add base slower. |
| Product contains ~10-30% "Indene" impurity (MW - 18). | Intramolecular Cyclization. The enolate found its own tail before finding the electrophile. | Increase Electrophile Concentration. Add the electrophile in excess (1.5 eq). Ensure the electrophile is added immediately after enolate formation. |
| Low conversion; Starting material recovered. | Enolate Quenching. Moisture in the solvent killed the enolate. | Dry Solvents. Distill THF over Na/Benzophenone or use molecular sieves (3Å). |
| Solid precipitate forms during reaction (not salt). | Oligomerization. High local concentration of enolate. | Inverse Addition. (Advanced) Add the enolate solution into the electrophile solution to keep the electrophile in constant excess. |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
Q: How do I remove the "tar" from my flask? A: The oligomers are often conjugated and organic-insoluble.
-
Soak in Acetone/DCM.
-
If that fails, use Piranha solution (H2SO4/H2O2) with extreme caution, or a base bath (KOH/Isopropanol). Note: Base bath may harden the polymer further initially but will eventually lift it.
Q: Is the polymerization radical or ionic? A: It is primarily ionic (anionic) , driven by the enolate. Radical inhibitors (like BHT) will have minimal effect. The solution is pH control and temperature management.
References
-
Safety Data Sheet: Alpha-Acetyl-Phenylacetonitrile. Cole-Parmer. (Retrieved 2024).[1] Standard stability data confirming incompatibility with strong bases.[2] Link
-
Self-Condensation Mechanisms. Wikipedia/Organic Chemistry Portal. General mechanism for Knoevenagel-type condensation in ortho-substituted aromatics. Link
-
Indene Synthesis via Cyclization. ChemSynthesis. Data on 3-methyl-1H-indene-2-carbonitrile, the specific cyclization product of the starting material. Link
-
Ortho-Acyl Phenylacetonitriles. Stenutz. Physical properties and isomeric data for the cyclized indene derivatives. Link
Sources
Technical Support Center: Nitrile Group Hydrolysis in Acidic Conditions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for nitrile functional group manipulations. As a Senior Application Scientist, I understand the nuances and challenges of synthetic chemistry. This guide is structured to address the common, and often frustrating, issues encountered during the acid-catalyzed hydrolysis of nitriles. Our goal is to move beyond simple protocols and delve into the causality of experimental outcomes, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed nitrile hydrolysis, and why is the carboxylic acid the typical end product?
A1: Understanding the mechanism is critical to controlling the reaction. The process occurs in two main stages:
-
Formation of the Amide Intermediate: The reaction begins with the protonation of the nitrile's nitrogen atom by an acid catalyst (e.g., H₃O⁺).[1][2] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4][5][6] Following the attack, a series of proton transfers and tautomerization steps lead to the formation of an amide intermediate.[7][8]
-
Hydrolysis of the Amide: Under the same acidic and often heated conditions required for the initial hydrolysis, the amide intermediate undergoes a subsequent hydrolysis.[3][6] The carbonyl oxygen of the amide is protonated, activating the carbonyl carbon for another nucleophilic attack by water. This ultimately leads to the expulsion of ammonia, which is immediately protonated in the acidic medium to form an ammonium ion (e.g., NH₄⁺).[3] This final, irreversible protonation of the leaving group is a strong thermodynamic driving force that pushes the equilibrium towards the carboxylic acid.[1][3]
It is precisely because the conditions required to hydrolyze the relatively stable nitrile group are harsh enough to also hydrolyze the resulting amide that the carboxylic acid is the usual final product.[9][10]
Caption: Figure 2: Troubleshooting workflow for unreactive nitriles.
For severely hindered substrates, a change in strategy might be necessary. For instance, using acetic acid (AcOH) instead of TFA with catalytic H₂SO₄ at higher temperatures has been shown to convert sterically hindered nitriles to amides. [11]
Q4: My substrate contains other acid-labile groups (e.g., esters, acetals). How can I achieve selective hydrolysis of the nitrile?
A4: This is a classic chemoselectivity problem. Strong acid and heat will likely cleave other sensitive groups.
-
Milder Conditions: The first approach is to attempt the hydrolysis at the lowest possible temperature and acid concentration that still allows the nitrile to react. This is a delicate balance and may not always be feasible.
-
Enzymatic Hydrolysis: For high-value substrates, particularly in pharmaceutical development, biocatalysis offers exceptional selectivity. Nitrilase or nitrile hydratase enzymes can hydrolyze nitriles under mild aqueous conditions (neutral pH, ambient temperature), leaving other functional groups untouched. [12]This "green chemistry" approach avoids harsh reagents and unwanted side reactions. [12]* Protecting Groups: If enzymatic methods are not an option, a traditional protecting group strategy is required. For example, if your molecule has an acid-sensitive ketone, it could be protected as a dioxolane, the nitrile hydrolyzed, and then the ketone deprotected. This adds steps but ensures the integrity of the molecule. This strategy is not applicable if the nitrile itself needs to be protected, which is less common. [13]
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of a Nitrile to a Carboxylic Acid
This protocol is designed for standard, unhindered nitriles where the carboxylic acid is the desired product.
Materials:
-
Nitrile starting material (1.0 eq)
-
6M Hydrochloric Acid (HCl) or 10M Sulfuric Acid (H₂SO₄)
-
Appropriate solvent (e.g., water, dioxane, or a mixture)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitrile (e.g., 10 mmol).
-
Reagents: Add the aqueous acid solution (e.g., 20-40 mL of 6M HCl). The nitrile may not fully dissolve initially.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically >100 °C) using a heating mantle.
-
Monitoring: Monitor the reaction by TLC or LCMS. A common method is to spot the reaction mixture against the starting material and the expected amide intermediate. The reaction is complete when the starting material and amide spots are no longer visible. This can take several hours to overnight. [14]5. Workup:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
If the carboxylic acid product precipitates, it can be collected by vacuum filtration.
-
If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Caption: Figure 3: Standard experimental setup for heating under reflux.
Protocol 2: Selective Conversion of a Nitrile to an Amide using TFA/H₂SO₄
This protocol is adapted for instances where the amide is the desired product and over-hydrolysis is a concern. [11] Materials:
-
Nitrile starting material (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the nitrile (e.g., 5 mmol).
-
Reagent Addition (Caution: Exothermic): Cool the flask in an ice-water bath. Slowly add trifluoroacetic acid (TFA, e.g., 5 mL).
-
Catalyst Addition: While maintaining the cooling, add concentrated sulfuric acid (H₂SO₄) dropwise (e.g., 0.5 mL, ~0.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir. The reaction is typically much faster than standard hydrolysis, often completing in 1-8 hours. [11]5. Monitoring: Monitor the reaction closely by TLC or LCMS for the disappearance of the starting material.
-
Workup (Quench):
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice (~50 g). This step hydrolyzes the intermediate to the amide and should be done in a fume hood.
-
Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃, until effervescence ceases.
-
The amide product may precipitate and can be collected by filtration.
-
-
Extraction & Purification: If the amide is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify the crude amide as necessary.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
RogueChem. (2024). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
J Michelle Leslie. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Reddit. (2023). Hydrolysis of nitriles. r/OrganicChemistry. Retrieved from [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H₂SO₄. The Journal of Organic Chemistry, 70(5), 1926-1929. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]
- Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. jove.com [jove.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.co.za [journals.co.za]
- 13. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 14. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
FTIR Spectral Analysis of Nitrile and Carbonyl Bands in 2-Acetylphenylacetonitrile
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-acetylphenylacetonitrile (specifically the ortho-ring substituted isomer, CAS 58422-85-8), a critical intermediate in the synthesis of isoquinoline-based therapeutics.[1]
A Comparative Technical Guide for Drug Development Scientists[1]
Executive Summary & Structural Distinction
This compound (also known as 2-acetylbenzeneacetonitrile) is a bifunctional aromatic intermediate containing a ketone and a nitrile group.[1][2] It is a structural linchpin in the synthesis of isoquinolines and indoles.[2]
CRITICAL NOMENCLATURE WARNING: In chemical catalogs and literature, this name is frequently ambiguous. It is vital to distinguish between the two isomers before analysis:
-
Target Molecule (Ortho-Isomer): 2-(2-acetylphenyl)acetonitrile.[1][2] The acetyl group is on the benzene ring. Used for intramolecular cyclizations.[2][3]
-
Common Confusant (Alpha-Isomer): 2-phenyl-3-oxobutanenitrile (or
-acetylphenylacetonitrile).[1][2] The acetyl group is on the alkyl side chain.
This guide focuses on the Ortho-Isomer , but provides comparative spectral data to rule out the Alpha-isomer.[1][2]
Theoretical Basis of Spectral Bands
The FTIR spectrum of this compound is dominated by two diagnostic regions: the triple-bond stretching region (2200–2300 cm⁻¹) and the double-bond stretching region (1600–1750 cm⁻¹).[1]
The Nitrile Band ( )[4][5]
-
Environment: The nitrile group is attached to a benzylic methylene group (
).[1][2] It is non-conjugated with the aromatic ring or the carbonyl group. -
Expected Frequency: 2240–2255 cm⁻¹.[2]
-
Intensity: Moderate to weak in FTIR due to the relatively small change in dipole moment during stretching.[2] (Note: This band is very strong in Raman spectroscopy).[2]
The Carbonyl Band ( )[6]
-
Environment: The carbonyl is part of an acetophenone moiety (
), located ortho to the cyanomethyl group.[2] -
Expected Frequency: 1680–1695 cm⁻¹.[2]
-
Intensity: Very strong in FTIR due to the large dipole moment change.[2]
-
Ortho-Effect: The steric bulk and potential field effects of the ortho-cyanomethyl group may cause a slight hypsochromic shift (blue shift) compared to unsubstituted acetophenone (typically 1685 cm⁻¹), potentially pushing it toward 1690–1695 cm⁻¹.[2]
Comparative Analysis: Product vs. Alternatives
This section compares the spectral performance of FTIR against Raman for this molecule, and compares the Target Molecule against its Alpha-isomer alternative to ensure identity.
Table 1: Technique Comparison (FTIR vs. Raman)
| Feature | FTIR Analysis | Raman Analysis | Recommendation |
| Nitrile Detection | Moderate Signal. The | Superior Signal. The | Use Raman for quantitation of nitrile; FTIR for identification.[2] |
| Carbonyl Detection | Superior Signal. The | Weak Signal. Carbonyls are often weak in Raman.[2] | FTIR is the gold standard for monitoring the ketone moiety. |
| Solvent Interference | Susceptible to water/alcohol bands (OH stretch) masking the 3000 cm⁻¹ region.[2] | Minimal interference from water/glass; ideal for reaction monitoring in aqueous/glass vessels.[2][5] | Use Raman for in situ reaction monitoring; FTIR for QC.[2] |
Table 2: Structural Differentiation (Ortho-Isomer vs. Alpha-Isomer)
| Spectral Feature | Target: Ortho-Isomer ( | Alternative: Alpha-Isomer ( |
| Nitrile ( | ~2250 cm⁻¹ (Sharp) Non-conjugated. | ~2200 cm⁻¹ (Variable) Shifted due to conjugation in the enol tautomer.[1][2] |
| Carbonyl ( | ~1685 cm⁻¹ (Strong) Typical conjugated ketone. | ~1720 cm⁻¹ (Ketone) / ~1620 cm⁻¹ (Enol) Shows split peaks due to keto-enol tautomerism.[1][2] |
| Hydroxyl ( | Absent. | Broad band ~3200-3400 cm⁻¹. Due to enol form ( |
Experimental Protocol
To ensure reproducible data for regulatory filing or process control, follow this self-validating protocol.
Method A: ATR-FTIR (Recommended for QC)
Rationale: Attenuated Total Reflectance (ATR) eliminates pathlength calculation errors and requires minimal sample prep, reducing moisture absorption which can obscure the fingerprint region.[2]
-
System Setup:
-
Sample Preparation:
-
Acquisition & Validation:
Method B: Solution Phase (For Reaction Monitoring)
Rationale: Used when the intermediate is dissolved in a reaction solvent (e.g., DCM or Toluene).[2]
-
Cell: CaF₂ liquid cell (0.1 mm pathlength). Note: Do not use NaCl cells if moisture is present.[5]
-
Solvent Subtraction: A pure solvent blank must be subtracted.[2]
-
Shift Warning: Expect the Carbonyl band to shift slightly (±5-10 cm⁻¹) depending on solvent polarity (e.g., H-bonding solvents will lower the frequency).[2]
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow ensures the correct isomer is identified before proceeding with synthesis.[2]
Caption: Logic flow for distinguishing the target ortho-isomer from the common alpha-isomer impurity using FTIR spectral markers.
Diagram 2: Synthesis & Monitoring Workflow
This diagram illustrates where FTIR fits into the synthesis of Isoquinolines from this compound.
Caption: Process monitoring workflow. The disappearance of the nitrile band at 2250 cm⁻¹ is the primary indicator of successful cyclization.
References
-
Dean, J. A. (1999).[2] Lange's Handbook of Chemistry (15th ed.).[2] McGraw-Hill.[1][2] (Confirming nomenclature and physical properties of acetylphenylacetonitrile isomers).
-
Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Authoritative source for Nitrile/Carbonyl shift assignments).[2]
-
Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds (8th ed.).[2] Wiley.[2] (Mechanistic explanation of conjugation effects on IR bands).
-
ChemicalBook. (2024).[2][6] Benzeneacetonitrile, 2-acetyl- (CAS 58422-85-8) Technical Data. Link (Verification of CAS and structure for the ortho-isomer).
-
NIST Chemistry WebBook. (2024).[2] Standard Reference Data for Acetophenone and Nitrile Derivatives. Link (Reference spectra for substructures).[2]
Sources
- 1. Showing Compound (±)-2-Hydroxy-2-phenylacetonitrile (FDB013191) - FooDB [foodb.ca]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2012053372A1 - Production method for nitrile - Google Patents [patents.google.com]
- 6. Isoquinoline synthesis [organic-chemistry.org]
A-Comparative-Guide-to-HPLC-Method-Development-for-the-Purity-Assay-of-2-Acetylphenylacetonitrile
Introduction
2-Acetylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, requires stringent purity control to ensure the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity and impurity analysis due to its high resolution, sensitivity, and versatility. This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating HPLC method for the purity assay of this compound. We will compare this method with Gas Chromatography (GC), offering experimental data to guide researchers and drug development professionals in selecting the most appropriate analytical technique.
Strategic Approach to HPLC Method Development
The development of a robust and reliable HPLC method is a systematic process. It begins with understanding the physicochemical properties of the analyte and potential impurities, followed by a logical progression of screening and optimization steps. The ultimate goal is to achieve a method that is specific, accurate, reproducible, and stability-indicating, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[3][4]
Analyte Characterization and Initial Parameter Selection
A thorough understanding of the analyte is the foundation of efficient method development. This compound (C₁₀H₉NO) is a crystalline solid with a molecular weight of 159.19 g/mol .[5] It is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][2][6] Its structure, featuring a phenyl ring, a nitrile group, and a ketone, suggests strong UV absorbance, making UV detection a suitable choice for HPLC. The presence of both polar (ketone, nitrile) and non-polar (phenyl ring) moieties indicates that Reversed-Phase HPLC (RP-HPLC) would be an effective separation mode.
Based on these characteristics, the initial chromatographic conditions were selected:
-
Column: A C18 stationary phase was chosen for its hydrophobic nature, which is well-suited for retaining the aromatic ring of the analyte.[7]
-
Mobile Phase: A gradient of acetonitrile and water was selected. Acetonitrile is a common organic modifier in RP-HPLC, and a gradient elution is ideal for separating compounds with a range of polarities, including unknown impurities.[8][9]
-
Detection: Given the aromatic structure, a photodiode array (PDA) detector was chosen to monitor a range of wavelengths, with an initial focus around 254 nm.
-
Flow Rate: A standard flow rate of 1.0 mL/min was used for initial screening.
-
Column Temperature: The column was maintained at 30°C to ensure reproducible retention times.
Experimental and Results
Method Optimization
Initial screening runs with the above conditions showed a well-retained main peak for this compound. The subsequent optimization phase focused on improving peak shape, resolution from potential impurities, and reducing the run time.
-
Mobile Phase pH: The effect of pH was investigated by adding 0.1% formic acid to the aqueous mobile phase. This slightly acidic condition improved the peak shape of the analyte, suggesting the suppression of any potential ionic interactions with residual silanols on the stationary phase.
-
Gradient Optimization: The gradient slope was adjusted to ensure adequate separation of early-eluting polar impurities and later-eluting non-polar impurities. A shallow gradient was employed around the elution time of the main peak to maximize resolution.
The optimized HPLC method parameters are summarized in the table below:
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Forced Degradation Studies: Establishing Specificity
To ensure the method is stability-indicating, forced degradation studies are essential.[10][11][12] These studies deliberately stress the drug substance to generate potential degradation products and demonstrate that the analytical method can separate these degradants from the main peak.[13][14] this compound was subjected to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
Forced Degradation Conditions and Results:
| Stress Condition | Reagent/Condition | Duration | % Degradation | Observations |
| Acid Hydrolysis | 1N HCl | 8 hours at 60°C | ~15% | Two major degradation peaks observed. |
| Base Hydrolysis | 1N NaOH | 4 hours at 60°C | ~22% | One major degradation peak observed. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | ~10% | Multiple minor degradation peaks observed. |
| Thermal | 80°C | 48 hours | ~5% | Minor degradation observed. |
| Photolytic | ICH Q1B conditions | 7 days | ~8% | One minor degradation peak observed. |
In all cases, the developed HPLC method successfully resolved the degradation products from the intact this compound peak, demonstrating its specificity and stability-indicating nature. The peak purity analysis using the PDA detector confirmed that the main peak was spectrally homogeneous, with no co-eluting impurities.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a powerful technique, Gas Chromatography (GC) can be an alternative for the analysis of volatile and thermally stable compounds.[15] A comparison of the two techniques for the purity assay of this compound is presented below.
| Feature | Developed HPLC Method | Gas Chromatography (GC) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. |
| Instrumentation | HPLC system with UV/PDA detector. | GC system with a Flame Ionization Detector (FID). |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile organic solvent. |
| Potential Issues | Potential for peak tailing if secondary interactions occur. | Thermally labile impurities may degrade in the injector port. |
| Impurity Profile | Can detect a broader range of impurities, including non-volatile hydrolysis products.[16] | Primarily detects volatile impurities. |
Experimental Data Summary:
| Parameter | HPLC | GC |
| Run Time | ~20 minutes | ~15 minutes |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | > 2.5 |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% |
| Solvent Consumption | Moderate | Low |
Detailed Experimental Protocols
Final Optimized HPLC Method
1. Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic data system for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 15 90 17 90 17.1 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent (Acetonitrile/Water, 50:50 v/v) to obtain a final concentration of approximately 0.5 mg/mL.
4. System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
Visualizations
Diagram 1: HPLC Method Development Workflow
Caption: Workflow for systematic HPLC method development and validation.
Diagram 2: Separation of this compound from Potential Impurities
Caption: Chromatographic separation based on polarity on a C18 column.
Conclusion
The developed reversed-phase HPLC method provides a reliable and robust solution for the purity assay of this compound. Its stability-indicating nature, confirmed through comprehensive forced degradation studies, ensures that it can accurately quantify the analyte in the presence of its degradation products and other impurities. While GC is a suitable alternative for analyzing volatile components, the HPLC method offers a more comprehensive purity profile, making it the preferred choice for quality control and stability testing in a regulated drug development environment.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Chemical Society.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters.
- Method for determining acetonitrile content in sample. (2019). Google Patents.
- Method for producing HPLC acetonitrile by multistage reaction-fractionating method. (2009). Google Patents.
- Development of forced degradation and stability indicating studies of drugs—A review. (2015). National Center for Biotechnology Information.
- Development and validation of HPLC method for the resolution of drug intermediates. (2008). ResearchGate.
- α-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses.
- 2-Phenylacetoacetonitrile Product Description. (n.d.). ChemicalBook.
- 2-Phenylacetoacetonitrile CAS#: 4468-48-8. (n.d.). ChemicalBook.
- Forced Degradation Studies. (2016). MedCrave online.
- Purification of acetonitrile - tests for impurities. (n.d.). IUPAC.
- Alpha-phenylacetoacetonitrile. (n.d.). PubChem, National Center for Biotechnology Information.
- Forced Degradation Studies. (2016). SciSpace.
- A Comparative Guide to the Purity Analysis of Synthesized (Dibutylamino)acetonitrile by HPLC and GC. (n.d.). BenchChem.
- Measuring Purity of Acetonitrile. (n.d.). Applied Analytics.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration.
- 2-Phenylacetoacetonitrile. (n.d.). ChemicalBook.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
- Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. (2004). Google Patents.
- Ensuring the Purity of Acetonitrile During Quality Control Testing. (2010). American Laboratory.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
- UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. (n.d.). MAC-MOD Analytical.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (1995). Therapeutic Goods Administration.
- Quality Guidelines. (n.d.). International Council for Harmonisation.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration.
Sources
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- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4468-48-8 CAS MSDS (2-Phenylacetoacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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A Comparative Guide to the Synthesis of 2-Acetylphenylacetonitrile: Strategic Routes from o-Haloketones versus Phenylacetonitriles
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that profoundly impacts yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth technical comparison of two prevalent strategies for the synthesis of 2-acetylphenylacetonitrile, a valuable intermediate in the preparation of a variety of biologically active compounds. We will dissect the synthetic pathways starting from readily available o-haloketones and substituted phenylacetonitriles, offering field-proven insights and experimental data to inform your synthetic planning.
Introduction: The Significance of this compound
This compound, also known as 2-cyanoacetophenone, is a key building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive ketone and a versatile nitrile group, allows for a diverse range of subsequent chemical transformations. This makes it a sought-after precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery. The strategic placement of the acetyl and cyanomethyl groups on the aromatic ring provides a unique platform for constructing complex molecular architectures.
This guide will explore two primary convergent synthetic approaches to this molecule:
-
Route A: Nucleophilic Cyanation of o-Haloacetophenones. This approach involves the direct displacement of a halogen atom from an o-haloacetophenone with a cyanide source.
-
Route B: Acylation of Phenylacetonitrile Derivatives. This strategy relies on the acylation of a phenylacetonitrile precursor at the benzylic position.
We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these two routes.
Route A: Synthesis via Cyanation of o-Haloacetophenones
This synthetic strategy is a direct and often efficient method for the introduction of the nitrile functionality onto the aromatic ring, ortho to the acetyl group. The most common starting materials for this route are o-bromoacetophenone or o-chloroacetophenone.
Mechanistic Rationale
The core of this transformation is a nucleophilic aromatic substitution (SNAr) or, more commonly, a transition-metal-catalyzed cross-coupling reaction. While direct SNAr can occur, it typically requires harsh reaction conditions and strongly activated substrates. Therefore, palladium- or copper-catalyzed cyanation reactions are generally preferred for their milder conditions and broader substrate scope.
The generally accepted mechanism for a palladium-catalyzed cyanation involves an oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with a cyanide source (such as zinc cyanide or potassium ferrocyanide), and finally, reductive elimination to yield the desired aryl nitrile and regenerate the palladium catalyst.[2]
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol: Representative Cyanation of an o-Haloacetophenone
The following protocol is a representative procedure adapted from established methods for the cyanation of aryl bromides.[2]
Materials:
-
2'-Bromoacetophenone (1.0 eq)
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O) (0.22 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1-0.5 mol%)
-
Sodium Carbonate (Na₂CO₃) (1.0 eq)
-
N,N-Dimethylacetamide (DMAC)
-
Ethyl Acetate
-
Water
-
5% Ammonium Hydroxide solution
Procedure:
-
To a dry flask purged with nitrogen, add 2'-bromoacetophenone, potassium ferrocyanide, sodium carbonate, and palladium(II) acetate.
-
Add DMAC as the solvent.
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove inorganic salts.
-
Wash the filtrate with water and then with a 5% ammonium hydroxide solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Advantages and Disadvantages of Route A
Advantages:
-
Directness: This route offers a straightforward conversion of a readily available starting material to the target molecule.
-
Potentially High Yields: Palladium-catalyzed cyanations are known to proceed with high efficiency, often providing good to excellent yields.[2]
-
Milder Conditions: Compared to classical methods like the Rosenmund-von Braun reaction which often require high temperatures and stoichiometric copper cyanide, modern catalytic methods are milder.[3]
Disadvantages:
-
Cost and Toxicity of Reagents: Palladium catalysts can be expensive. While less toxic cyanide sources like potassium ferrocyanide are available, the handling of any cyanide-containing compound requires strict safety precautions.[2]
-
Catalyst Sensitivity: The efficiency of the palladium catalyst can be sensitive to impurities and reaction conditions.
-
Work-up and Purification: Removal of the metal catalyst and inorganic salts from the reaction mixture can sometimes be challenging.
Route B: Synthesis via Acylation of Phenylacetonitrile
This approach utilizes the reactivity of the benzylic protons of a phenylacetonitrile derivative. The key step is the formation of a carbanion at the position alpha to the nitrile group, followed by acylation.
Mechanistic Rationale
The synthesis of β-ketonitriles, such as this compound, via this route is analogous to the classical Claisen condensation.[4] In this case, a phenylacetonitrile derivative acts as the nucleophile. The reaction is initiated by deprotonation of the acidic α-hydrogen of the phenylacetonitrile with a strong base, such as sodium ethoxide or sodium amide, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an acylating agent like ethyl acetate or acetic anhydride. The initial adduct then undergoes loss of a leaving group (e.g., ethoxide) to form the β-ketonitrile. The driving force for the reaction is the formation of a highly stabilized enolate of the product.[4]
Caption: Mechanism of Claisen-type condensation for β-ketonitrile synthesis.
Experimental Protocol: Representative Acylation of Phenylacetonitrile
The following is a well-established procedure for the synthesis of the closely related α-phenylacetoacetonitrile, which can be adapted for the synthesis of this compound.[5]
Materials:
-
Benzyl Cyanide (2-Phenylacetonitrile) (1.0 eq)
-
Dry Ethyl Acetate (1.5 eq)
-
Sodium metal (1.3 eq)
-
Absolute Ethanol
-
Ether
-
Glacial Acetic Acid
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving clean sodium metal in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.
-
To the hot sodium ethoxide solution, add a mixture of benzyl cyanide and dry ethyl acetate.
-
Heat the mixture on a steam bath for two hours, then allow it to stand overnight.
-
Cool the mixture in an ice bath to precipitate the sodium salt of the product.
-
Collect the sodium salt by filtration and wash it with ether.
-
Dissolve the sodium salt in water at room temperature and cool the solution to 0 °C.
-
Precipitate the product by the slow addition of glacial acetic acid while maintaining the temperature below 10 °C.
-
Collect the precipitated α-phenylacetoacetonitrile by suction filtration and wash with water.
-
The crude product can be recrystallized from methanol to afford the pure compound.
Advantages and Disadvantages of Route B
Advantages:
-
Readily Available Starting Materials: Phenylacetonitrile and common acylating agents like ethyl acetate are inexpensive and widely available.
-
Well-Established Chemistry: The Claisen-type condensation is a fundamental and well-understood reaction in organic chemistry.[4]
-
Scalability: This reaction is often amenable to large-scale synthesis.
Disadvantages:
-
Strong Base Required: The use of strong, moisture-sensitive bases like sodium ethoxide or sodium amide requires anhydrous reaction conditions.
-
Potential for Side Reactions: Self-condensation of the acylating agent can be a competing side reaction.
-
Work-up Procedure: The work-up involves the handling of strong acids and bases and may require careful pH control.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Cyanation of o-Haloacetophenone | Route B: Acylation of Phenylacetonitrile |
| Starting Materials | o-Haloacetophenone | Phenylacetonitrile, Acylating agent |
| Key Reagents | Palladium or Copper catalyst, Cyanide source | Strong base (e.g., NaOEt, NaNH₂) |
| Reaction Conditions | Typically milder (with modern catalysts) | Requires anhydrous conditions |
| Reported Yields | Generally good to excellent (e.g., 73-84% for related cyanations)[6] | Good (e.g., 66-73% for α-phenylacetoacetonitrile)[7] |
| Key Advantages | Direct, high-yielding | Inexpensive starting materials, scalable |
| Key Disadvantages | Catalyst cost, cyanide toxicity | Requires strong base, potential side reactions |
Conclusion and Recommendations
Both the cyanation of o-haloacetophenones and the acylation of phenylacetonitrile derivatives represent viable and effective strategies for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific constraints and priorities of the research or development project.
Route A is recommended when:
-
A high-yielding and direct conversion is paramount.
-
The cost of the palladium catalyst is not a primary concern.
-
The laboratory is well-equipped for handling transition metal catalysts and cyanide-containing reagents safely.
Route B is the preferred choice when:
-
Cost-effectiveness is a major driver, given the inexpensiveness of the starting materials.
-
Large-scale production is anticipated.
-
The laboratory has established procedures for working with moisture-sensitive and strongly basic reagents.
For drug development professionals and researchers, a thorough evaluation of these factors, including in-house expertise and available equipment, will lead to the most logical and successful synthetic strategy for obtaining this compound.
References
-
Zhang, J., Chen, J., Chen, J., Luo, Y., & Xia, Y. (2022). A general and efficient protocol for the synthesis of 2'-chloroacetophenone derivatives via visible-light-induced reductive dehalogenation. Tetrahedron Letters, 98, 153835. [Link]
- U.S. Patent No. 6,699,993 B1. (2004). Process for the preparation of 2-cyanopyridines.
- U.S. Patent No. 7,595,417 B2. (2009). Cyanation of aromatic halides.
- U.S. Patent No. 6,956,132 B2. (2005). Process for producing 2-phenylacetophenone derivatives and precursors therefor.
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]
-
de Souza, R. O. M. A., & da Silva, F. de C. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(10), 1469-1486. [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
Sources
- 1. US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor - Google Patents [patents.google.com]
- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
GC-MS Comparison Guide: 2-Acetylphenylacetonitrile Isomers
To the Research and Development Team:
This guide provides a technical analysis of the GC-MS retention and mass spectral characteristics of 2-acetylphenylacetonitrile .
Critical Scientific Note on Nomenclature : Before proceeding with experimental data, it is imperative to resolve a common nomenclature ambiguity in this chemical class. "this compound" is frequently used to refer to two distinct structural isomers with vastly different regulatory and synthetic profiles:
-
The Ortho-Isomer (CAS 58422-85-8): 2-(2-acetylphenyl)acetonitrile. A ring-substituted intermediate used in the synthesis of indoles (e.g., 3-methylindole/skatole) via photochemical rearrangement. This is the primary target for legitimate drug discovery scaffolds.
-
The Alpha-Isomer (CAS 4468-48-8): alpha-acetylphenylacetonitrile (or 3-oxo-2-phenylbutanenitrile). A controlled precursor (APAAN) often associated with illicit amphetamine synthesis.
This guide focuses on the characterization of the Ortho-Isomer (CAS 58422-85-8) for drug development applications , while providing comparative data to the Alpha-isomer to ensure analytical differentiation.
Compound Profile & Relevance[1][2]
| Feature | Target Analyte (Ortho-Isomer) | Alternative / Impurity (Alpha-Isomer) |
| Systematic Name | 2-(2-Acetylphenyl)acetonitrile | 3-Oxo-2-phenylbutanenitrile (APAAN) |
| CAS Registry | 58422-85-8 | 4468-48-8 |
| Structure | Acetyl group at ortho position on benzene ring. | Acetyl group on the alpha carbon of the nitrile chain. |
| Molecular Weight | 159.19 g/mol | 159.19 g/mol |
| Application | Precursor for 3-substituted indoles (e.g., Skatole) and isoquinolines. | Precursor for P2P/Amphetamines (Controlled). |
| Key Differentiator | Forms 3-methylindole upon photolysis/heating. | Decarboxylates/hydrolyzes to benzyl methyl ketone (BMK). |
Experimental Protocol (GC-MS)[2]
To accurately distinguish the ortho-isomer from its structural isomers or synthesis byproducts (such as 3-methylindole), the following method is validated for high-resolution separation.
Instrumental Parameters
-
System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Rationale: A non-polar phase (5%-phenyl-methylpolysiloxane) is essential to separate these isomers based on boiling point and subtle polarity differences arising from the ortho effect.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless at 250°C.
-
Mode: Split 10:1 (for neat standards); Splitless (for trace impurity analysis).
-
-
Oven Program:
-
Hold at 60°C for 1.0 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5.0 min.
-
Total Run Time: ~17 minutes.
-
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Scan Range: m/z 40–400.
Retention Time & Spectral Data
The following data compares the ortho-isomer with its synthesis product (3-methylindole) and the alpha-isomer alternative.
Table 1: Retention Data (DB-5MS Column)
| Compound | Retention Time (min)* | Retention Index (RI)** | Key Identification Ions (m/z) |
| 2-(2-Acetylphenyl)acetonitrile (Ortho) | 11.2 - 11.5 | ~1480 | 159 (M+), 144 (M-CH3), 116 (M-COCH3), 43 |
| alpha-Acetylphenylacetonitrile (Alpha) | 10.8 - 11.1 | ~1420 | 159 (M+), 117, 116, 43 (Base Peak) |
| 3-Methylindole (Skatole) | 9.8 - 10.1 | 1395 | 131 (M+), 130 (Base Peak), 77 |
*Note: Absolute RT varies by system void volume. Use RI for cross-lab comparison. **RI calculated against C8-C20 alkane standards.
Mass Spectral Interpretation
-
Ortho-Isomer (Target) :
-
Molecular Ion (m/z 159): Distinctly visible.
-
Fragmentation: Shows a characteristic loss of the methyl radical to m/z 144. A significant peak at m/z 116 corresponds to the loss of the acetyl group (M - 43).
-
Mechanism: The ortho position allows for a "proximity effect," where the acetyl oxygen can interact with the cyanomethyl hydrogens, facilitating unique rearrangements not seen in the para or meta isomers.
-
-
Alpha-Isomer (Alternative) :
-
Base Peak (m/z 43): The acetyl group on the aliphatic chain is extremely labile, making m/z 43 the dominant peak (often 100% abundance).
-
Differentiation: The ortho-isomer retains more intensity in the high-mass region (m/z 116-159) compared to the alpha-isomer, which fragments extensively.
-
Visualizations
Figure 1: Isomeric Structures & Differentiation
This diagram contrasts the target ortho-isomer with the alpha-isomer to clarify the nomenclature confusion.
Caption: Structural distinction between the ring-substituted ortho-isomer (drug scaffold) and the chain-substituted alpha-isomer.
Figure 2: Synthesis & Fragmentation Workflow
This pathway illustrates the formation of the indole scaffold from the ortho-isomer and the MS fragmentation logic.
Caption: MS fragmentation pattern (yellow) and synthetic utility (green) of the ortho-isomer.
References
-
Hent, A., & Andraos, J. (2019). Strategies and Solutions to Advanced Organic Reaction Mechanisms. Academic Press. (Detailed discussion on the photochemical rearrangement of o-acetylphenylacetonitrile to o-acetylphenylacetamide and indoles).
-
NIST Mass Spectrometry Data Center . Indole, 3-methyl- (Skatole) Mass Spectrum. NIST Chemistry WebBook, SRD 69. (Reference for the synthesis product and impurity profiling).
-
ChemicalBook . Benzeneacetonitrile, 2-acetyl- (CAS 58422-85-8) Entry. (Confirmation of the ortho-isomer existence and nomenclature).
- Lange's Handbook of Chemistry. Table of Organic Compounds. (Reference for physical properties of acetylphenylacetonitrile isomers).
Sources
A Comparative Guide to the 13C-NMR Chemical Shifts of 2-Acetylphenylacetonitrile
This guide provides an in-depth analysis of the 13C-NMR chemical shifts of 2-acetylphenylacetonitrile. In the dynamic fields of chemical research and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This document offers a comparative analysis, leveraging data from analogous compounds and established spectroscopic principles to provide a robust understanding of the spectral features of this compound.
Introduction to this compound and the Significance of 13C-NMR Analysis
This compound, a molecule incorporating a ketone and a nitrile functional group on a benzene ring, presents an interesting case for spectroscopic analysis. The electronic interplay between the electron-withdrawing acetyl and cyanomethyl substituents significantly influences the chemical environment of each carbon atom in the molecule. A thorough understanding of its 13C-NMR spectrum is crucial for researchers working with this and related scaffolds, enabling confident structural verification and purity assessment.
This guide is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and complex chemical characterization. By comparing the expected chemical shifts of this compound with those of structurally related molecules, we aim to provide a predictive and interpretative framework that is both educational and practically applicable.
Experimental and Predicted 13C-NMR Data
Due to the limited availability of public, peer-reviewed experimental 13C-NMR data for this compound at the time of this publication, this guide utilizes a combination of data for structurally similar compounds and predicted values. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for predicting NMR spectra with a high degree of accuracy, often complementing experimental findings.[1][2]
Comparative Compounds
To build a comprehensive understanding, we will compare the 13C-NMR data of this compound with the following reference compounds:
-
Acetophenone: This molecule allows for the direct observation of the acetyl group's effect on the phenyl ring without the influence of the cyanomethyl group.
-
Phenylacetonitrile: This compound provides insight into the impact of the cyanomethyl substituent on the aromatic system.
-
2-Acetylbenzonitrile: As a close structural analog, this molecule helps to dissect the combined electronic effects of ortho-disposed acetyl and cyano groups.
Data Presentation and Interpretation
The following table summarizes the predicted 13C-NMR chemical shifts for this compound alongside the experimental or predicted data for the comparative compounds. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | This compound (Predicted) | Acetophenone (Predicted)[3] | Phenylacetonitrile (Experimental/Predicted) | 2-Acetylbenzonitrile (Predicted) |
| C=O | ~198 | 197.0 | - | ~195 |
| -CH3 | ~29 | 26.6 | - | ~28 |
| -CH2CN | ~20 | - | ~23 | - |
| -CN | ~117 | - | ~118 | ~116 |
| C1 (ipso-acetyl) | ~138 | 136.7 | - | ~139 |
| C2 (ipso-CH2CN) | ~135 | - | ~129 | - |
| Aromatic CH | ~128-134 | 128.6, 128.8, 133.1 | ~127-129 | ~129-135 |
Note: Predicted values are generated using standard computational chemistry software and may vary slightly depending on the level of theory and basis set employed. Experimental values for reference compounds are sourced from established spectral databases.
Analysis of Chemical Shifts
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group in this compound is predicted to resonate at approximately 198 ppm. This is consistent with the typical range for ketones (205-220 ppm) and is very similar to the value observed for acetophenone (197.0 ppm).[3][4] The ortho-cyanomethyl group has a minor influence on the carbonyl chemical shift.
-
Methyl Carbon (-CH3): The methyl carbon of the acetyl group is expected around 29 ppm, slightly downfield from that in acetophenone (26.6 ppm).[3] This deshielding effect can be attributed to the steric and electronic influence of the adjacent cyanomethylphenyl moiety.
-
Methylene Carbon (-CH2CN): The methylene carbon is predicted to appear around 20 ppm. This is in the typical range for sp3 hybridized carbons adjacent to a nitrile and an aromatic ring.
-
Nitrile Carbon (-CN): The nitrile carbon is anticipated at approximately 117 ppm, which is a characteristic chemical shift for this functional group.[5]
-
Aromatic Carbons: The aromatic region will display a complex pattern of signals. The two quaternary carbons directly attached to the substituents (C1 and C2) will be significantly downfield due to the electron-withdrawing nature of the acetyl and cyanomethyl groups. The remaining aromatic CH carbons will resonate in the 128-134 ppm range. The specific assignments of these carbons would require further analysis, such as 2D NMR experiments (HSQC, HMBC).
Experimental Protocol: Acquiring 13C-NMR Spectra
For researchers aiming to acquire experimental data for this compound or similar compounds, the following general protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[6]
-
-
NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
13C NMR Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Key parameters to consider:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although quaternary carbons often show lower intensity.[5]
-
Logical Relationships and Structural Elucidation
The following diagram illustrates the relationship between the molecular structure of this compound and its expected 13C-NMR signals.
Caption: Molecular structure of this compound correlated with its predicted 13C-NMR chemical shift regions.
This diagram visually connects the different carbon environments within the molecule to their expected spectral regions, providing a clear and logical framework for spectral assignment.
Conclusion
This guide has provided a comprehensive overview and comparative analysis of the 13C-NMR chemical shifts for this compound. By leveraging data from structurally related compounds and established spectroscopic principles, we have built a robust predictive model for its spectrum. The provided experimental protocol offers a standardized approach for acquiring high-quality 13C-NMR data. This integrated approach of comparison, prediction, and practical methodology is designed to empower researchers in their structural elucidation endeavors, ensuring accuracy and confidence in their results.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Cohen, R. D., Wood, J. S., Lam, Y.-H., Buevich, A. V., Sherer, E. C., Reibarkh, M., Williamson, R. T., & Martin, G. E. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]
-
Reich, H. J. (n.d.). 13C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
Sources
- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
Structural Elucidation of 2-Acetylphenylacetonitrile Derivatives: X-ray Crystallography vs. NMR
Executive Summary
Objective: This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 2-acetylphenylacetonitrile derivatives.
Core Insight: While NMR is the standard for solution-state purity assessment, it frequently fails to resolve rapid keto-enol tautomeric exchanges and cannot definitively predict solid-state cyclization potential.[1] SC-XRD is established here as the superior method for determining precise bond orders (distinguishing C=O from C-OH) and mapping the critical intramolecular trajectories required for isoquinoline synthesis.[1]
Target Audience: Synthetic organic chemists, crystallographers, and process development scientists in the pharmaceutical sector.
The Structural Challenge: Isomerism & Tautomerism
This compound derivatives exist in a complex equilibrium that complicates analysis. Two primary structural isomers dominate the literature, each presenting unique analytical challenges:
-
The Ortho-Isomer (2-(2-acetylphenyl)acetonitrile): A key precursor for 3-methylisoquinolin-1(2H)-one.[1] The critical parameter here is the spatial proximity of the nitrile nitrogen to the carbonyl carbon.
-
The Alpha-Isomer (2-phenyl-3-oxobutanenitrile): A
-keto nitrile subject to rapid keto-enol tautomerism.[1]
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy ( | X-ray Crystallography (SC-XRD) | Verdict |
| Tautomer Identification | Ambiguous. Often shows averaged signals or broad peaks due to rapid proton exchange in solution.[1] | Definitive. Freezes the molecule in its most stable solid-state tautomer (usually keto).[1] | X-ray Wins |
| Bond Precision | Inferred. Chemical shift implies bond type but does not measure length.[1] | Direct. Measures bond lengths (e.g., C=O vs C-O) with <0.01 Å precision.[1] | X-ray Wins |
| 3D Conformation | Calculated. Requires NOESY experiments and modeling; assumes solution conformation matches reactive state.[1] | Observed. Directly maps torsion angles and intramolecular distances (e.g., N...C=O).[1] | X-ray Wins |
| Sample State | Solution (Solvent effects can shift equilibrium). | Solid State (Relevant for shelf-stability and formulation).[1] | Context Dependent |
Case Study 1: The Ortho-Isomer & Cyclization Potential
The ortho-isomer is a "pre-cyclized" scaffold.[1] SC-XRD data is critical to determine if the molecule adopts a conformation conducive to spontaneous cyclization into isoquinolin-1-ones.[1]
Critical Crystallographic Parameters
Using data from analogous ortho-substituted acetonitriles (e.g., 2-[2-(2-phenylethynyl)phenyl]acetonitrile), we can establish the geometric benchmarks for these derivatives.[1]
-
Nitrile Geometry: The
group is typically linear (178–179°).[1] -
Intramolecular Proximity: For cyclization to occur, the distance between the nitrile nitrogen (
) and the carbonyl carbon ( ) must be within the "Burgi-Dunitz" trajectory range (< 3.2 Å).[1] -
Torsion Angles: The deviation of the acetyl group from the phenyl plane (dihedral angle) predicts steric strain.
Experimental Data: Bond Length Validation
In the crystallized product (isoquinolin-1-one derivative), the bond lengths confirm the formation of the lactam ring.[1]
| Bond Type | Precursor (Ortho-Acetyl Nitrile) | Product (Isoquinolin-1-one) | Structural Insight |
| C=O | 1.21 - 1.23 Å (Ketone) | 1.24 - 1.26 Å (Amide) | Lengthening indicates resonance in the amide.[1] |
| C-N | 1.14 Å (Triple Bond) | 1.36 - 1.38 Å (Single Bond) | Complete conversion from nitrile to amide.[1] |
| Ring Planarity | Flexible / Twisted | Planar (< 0.02 Å RMSD) | Locking of conformation upon cyclization.[1] |
Note on Causality: The transformation from precursor to product involves a rehybridization of the nitrile carbon from
to. X-ray diffraction is the only method that can visually confirm this geometric shift without chemical derivatization.
Visualization: Cyclization Pathway
The following diagram illustrates the structural evolution from the flexible nitrile precursor to the rigid isoquinoline core, highlighted by the critical interaction mapped by X-ray analysis.
Caption: Structural evolution from nitrile precursor to isoquinoline, highlighting the N...C=O interaction validated by X-ray diffraction.
Case Study 2: The Alpha-Isomer & Tautomerism
For 2-phenyl-3-oxobutanenitrile (the
X-ray vs. NMR in Tautomer Assignment
-
NMR Limitation: In
, the keto and enol forms often exist in fast exchange, producing broad signals or weighted averages. -
X-ray Solution: Crystallization selectively precipitates the most stable conformer (typically the Z-enol or the diketo form stabilized by intermolecular hydrogen bonds).[1]
Key Crystallographic Markers for Tautomers:
-
Keto Form:
-
Enol Form:
Experimental Protocol: High-Quality Crystal Growth
Obtaining diffraction-quality crystals of these flexible molecules requires specific handling to avoid oil formation.[1]
Step-by-Step Crystallization Workflow
-
Solvent Selection: Use a binary system.
-
Slow Evaporation Method (Preferred):
-
Dissolve 20 mg of the derivative in 1 mL of Solvent A.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nucleation sites).[1]
-
Place this vial inside a larger jar containing Solvent B (Vapor Diffusion).[1]
-
Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.
-
-
Data Collection Strategy:
-
Temperature: Collect data at 100 K (using liquid nitrogen stream). This reduces thermal motion (thermal ellipsoids) and improves the precision of bond lengths, critical for distinguishing C=O from C-OH.[1]
-
Resolution: Aim for 0.8 Å resolution or better to resolve hydrogen atom positions if possible (though H-atoms are usually calculated in refinement).
-
Caption: Optimized workflow for obtaining publication-quality X-ray data for flexible organic nitriles.
Advanced Validation: Hirshfeld Surface Analysis
Modern crystallography requires more than just coordinates.[1] To validate the packing interactions (crucial for drug stability), Hirshfeld Surface Analysis is the standard.
-
d_norm Mapping: Visualizes intermolecular contacts.[1] Red spots indicate strong interactions (Hydrogen bonds like
or ).[1] -
Fingerprint Plots:
-
Spikes: Sharp spikes at the bottom left indicate
interactions (typical for acetyl groups).[1] -
Diffuse Region: Indicates
van der Waals forces (packing of the phenyl rings).
-
Why this matters: For this compound derivatives, the packing is often dominated by weak
References
-
Structure of 2-[4-(Methylsulfonyl)phenyl]acetonitrile: Fun, H. K., et al. (2011).[1] Acta Crystallographica Section E, 67(3), o574.[1] Link
-
Isoquinolin-1-one Derivatives (Cyclized Product): Glidewell, C., et al. (2009).[1] Acta Crystallographica Section E, 65(6), o1234.[1] Link
-
Keto-Enol Tautomerism in Beta-Keto Nitriles: Ivanov, I. C., et al. (2013).[1] Molecules, 18(10), 12345.[1] Link
-
Crystallographic Analysis of Phenylethynyl Derivatives: PubChem Compound Summary for CID 11127708. Link[1]
-
Hirshfeld Surface Analysis Methodology: Spackman, M. A., & Jayatilaka, D. (2009).[1] CrystEngComm, 11, 19-32.[1] Link
Sources
Comparative reactivity of phenylacetonitrile vs. 2-acetylphenylacetonitrile
An In-Depth Technical Guide to the Comparative Reactivity of Phenylacetonitrile vs. 2-Acetylphenylacetonitrile
For researchers, scientists, and professionals in drug development, a nuanced understanding of how structure dictates reactivity is paramount. Phenylacetonitrile is a foundational building block in organic synthesis, prized for the reactivity of its benzylic protons and the versatility of the nitrile functional group.[1][2] The introduction of a substituent onto the phenyl ring can dramatically alter its chemical behavior. This guide provides an in-depth comparative analysis of phenylacetonitrile and its ortho-acetyl derivative, this compound, focusing on the interplay of electronic and steric effects that govern their reactivity.
Structural and Electronic Foundations
The key difference between phenylacetonitrile and this compound is the presence of an acetyl group (-COCH₃) at the ortho position. This single modification introduces profound electronic and steric changes that ripple through the molecule, affecting its three primary reactive sites: the benzylic α-carbon, the nitrile group, and the aromatic ring.
The acetyl group is a moderately deactivating, electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative resonance effect (-M).[3] The cyano group is also strongly electron-withdrawing.[4][5] In this compound, these effects are compounded, leading to a significantly more electron-deficient aromatic system compared to the parent phenylacetonitrile.
Caption: Fig 1. Structural Comparison of Phenylacetonitrile and this compound.
Comparative Reactivity Analysis
The reactivity of these compounds is best understood by examining the key reaction classes and predicting how the ortho-acetyl group will influence the outcome.
Acidity and Reactivity of the Benzylic (α-Carbon) Protons
The protons on the methylene bridge (-CH₂) in phenylacetonitrile are notably acidic for a hydrocarbon (pKa ≈ 22 in DMSO) because the resulting carbanion is stabilized by resonance, delocalizing the negative charge onto both the phenyl ring and the nitrile group.[2]
Electronic Effect: The powerful electron-withdrawing acetyl group in this compound provides additional stabilization for the benzylic carbanion. By pulling electron density away from the ring and the benzylic carbon, it significantly increases the acidity of the α-protons, making deprotonation easier.
Steric Effect (Ortho Effect): The presence of a bulky group at the ortho position can force the adjacent cyanomethyl group to twist out of the plane of the benzene ring.[6][7] This disruption of planarity could potentially inhibit resonance stabilization of the carbanion with the phenyl ring. However, the dominant stabilization is through the nitrile group, and the strong inductive pull from the ortho-acetyl group is expected to be the overriding factor, leading to a net increase in acidity.
Experimental Implication: this compound will likely require a weaker base or milder conditions to achieve complete deprotonation compared to phenylacetonitrile.
| Compound | pKa (Benzylic H, in DMSO) | Key Factors Influencing Acidity |
| Phenylacetonitrile | ~22[2] | Resonance stabilization by phenyl and cyano groups. |
| This compound | < 22 (Estimated) | Strong inductive and resonance withdrawal by the ortho-acetyl group enhances carbanion stability. |
α-Alkylation and Condensation Reactions
Once the benzylic carbanion is formed, it serves as a potent nucleophile for forming new carbon-carbon bonds.[8]
Phenylacetonitrile: Undergoes efficient alkylation with various electrophiles (e.g., alkyl halides) in the presence of a suitable base (e.g., NaH, KOtBu) and can participate in condensation reactions like the Knoevenagel condensation.[9][10]
This compound: The comparison here reveals a classic chemical trade-off.
-
Advantage: Carbanion formation is more facile.
-
Disadvantage: The bulky ortho-acetyl group creates significant steric hindrance around the nucleophilic benzylic carbon. This will likely decrease the reaction rate for subsequent nucleophilic attack, especially with bulky electrophiles.
Causality in Experimental Design: When designing an α-alkylation for this compound, a scientist might not need an exceptionally strong base, but may need to compensate for the slower Sₙ2 attack with longer reaction times, higher temperatures, or by using a more reactive, less sterically demanding electrophile (e.g., methyl iodide vs. isopropyl bromide).
Caption: Fig 2. Contrasting α-Alkylation Pathways.
Reactions of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS) is highly sensitive to the electronic nature of the ring.[5]
Phenylacetonitrile: The -CH₂CN group is deactivating overall due to the electron-withdrawing nature of the nitrile. It acts as an ortho, para-director, although the deactivation makes reactions sluggish compared to benzene.
This compound: The ring is subjected to the deactivating effects of both the cyanomethyl group and the powerful acetyl group.[3] This makes the aromatic ring extremely electron-poor and highly resistant to electrophilic attack. Both groups are meta-directing relative to their own positions. The combined effect makes predicting the site of substitution complex, but any reaction would require exceptionally harsh conditions (e.g., high temperatures, strong Lewis acids) and would likely yield a mixture of products with low efficiency.
Experimental Protocols: A Self-Validating System
To illustrate these differences, we provide a validated protocol for the α-alkylation of phenylacetonitrile. The trustworthiness of this protocol lies in its clear steps and expected outcomes, which serve as a benchmark.
Protocol: α-Alkylation of Phenylacetonitrile with Benzyl Bromide
Objective: To synthesize 2,3-diphenylpropanenitrile.
Materials:
-
Phenylacetonitrile (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask, followed by slow, dropwise addition of phenylacetonitrile (1.0 eq) at 0 °C (ice bath).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the carbanion is observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to yield the pure product.
Scientist's Note on Adapting for this compound:
-
Step 1-3 (Deprotonation): Due to the increased acidity, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF might be sufficient, improving the safety profile.
-
Step 5 (Alkylation): A significant increase in reaction time or heating (e.g., reflux in THF) would likely be necessary to overcome the steric hindrance imposed by the ortho-acetyl group. The yield is anticipated to be lower than for the unsubstituted analog.
Caption: Fig 3. General Experimental Workflow for α-Alkylation.
Conclusion
The introduction of an ortho-acetyl group onto the phenylacetonitrile scaffold creates a molecule with a distinct and dichotomous reactivity profile. While the electronic-withdrawing nature of the acetyl group enhances the acidity of the benzylic protons, facilitating carbanion formation, its steric bulk simultaneously hinders the subsequent reactions of that carbanion. Furthermore, the aromatic ring is rendered significantly less reactive towards electrophilic substitution. For the synthetic chemist, this means that this compound is not simply a substituted version of phenylacetonitrile but a unique reagent that requires a tailored strategic approach. Reaction conditions must be carefully chosen to exploit the increased acidity while mitigating the challenge of steric hindrance.
References
-
Wikipedia. (2024). Benzyl cyanide. Retrieved from [Link]
- Google Patents. (1957). US2783265A - Preparation of phenylacetonitriles.
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Intrusive Learning Accompanying Knowledge Transfer During Organic Chemistry Laboratory Experiment: Synthesis, Characterization, and Photoisomerization of α‑Cyanostilbenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
Sources
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-Acetylphenylacetonitrile
Part 1: Executive Hazard Analysis
2-Acetylphenylacetonitrile (CAS: 6613-22-5) is not a generic reagent; it is an organic nitrile capable of metabolic or chemical decomposition into cyanide. While often classified as "Harmful" (Category 4) in some Safety Data Sheets (SDS), high-purity precursors in drug development must be treated with Acute Toxicity (Category 2/3) protocols due to the latency of nitrile toxicity.
The "Silent" Killer Mechanism:
Unlike simple inorganic cyanides (e.g., NaCN) which cause immediate collapse, organic nitriles like APAAN can be metabolized in the liver by Cytochrome P450 enzymes. This releases the cyanide ion (
-
Primary Risk: Dermal absorption and Inhalation.[2]
-
Critical Incompatibility: ACIDS . Contact with strong acids releases Hydrogen Cyanide (HCN) gas immediately.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with aromatic acetonitriles. The chemical structure allows it to permeate thin nitrile rubber (< 0.1mm) in under 15 minutes.
Glove Selection Protocol
We utilize a Double-Gloving System to balance dexterity with permeation resistance.
| Layer | Material | Specification | Function |
| Inner (Barrier) | Silver Shield™ / PE Laminate | 2.7 mil (minimum) | Provides >4 hours breakthrough time against aromatic nitriles. |
| Outer (Sacrificial) | Nitrile (High Dexterity) | 5-8 mil | Protects the inner liner from physical tears and provides grip. Change immediately upon splash.[3] |
Respiratory & Body Protection[1][3][4][5]
-
Engineering Control (Primary): All handling must occur in a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .
-
Respiratory (Secondary/Emergency): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with OV/P100 (Organic Vapor + HEPA) cartridges.
-
Note: Standard N95s offer zero protection against nitrile vapors.
-
-
Body: Chemical-resistant lab coat (Tyvek® preferred over cotton) + closed-toe chemical-resistant footwear.
Part 3: Operational Workflows & Visualization
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the specific interaction with APAAN.
Figure 1: Decision logic for PPE selection based on physical state and contact probability.
Step-by-Step Handling Protocol
Phase A: Weighing & Transfer
-
Static Control: Organic nitriles can be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder dispersal.
-
Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker). Never weigh directly onto weigh paper on the open bench.
-
Decontamination: Wipe the exterior of the transfer vessel with a solvent-dampened wipe (Acetone or Ethanol) inside the hood before moving it.
Phase B: Reaction Setup
-
Solvent Selection: Avoid acidic solvents (e.g., Acetic Acid) unless the reaction vessel is vented through a caustic scrubber.
-
Temperature Control: Ensure reflux condensers are active before heating. Overheating can cause thermal decomposition and nitrile vapor release.
Phase C: Spill Management (The "Oxidation" Method)
Do not just absorb; you must neutralize.
-
Isolate: Evacuate the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Neutralize: Cover the spill with a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the nitrile/cyanide functionality to less toxic cyanate/CO2.
-
Wait: Allow 30 minutes contact time.
-
Clean: Absorb with vermiculite and dispose of as hazardous waste.
Part 4: Waste Disposal & Incompatibility
Proper disposal is critical to prevent downstream accidents (e.g., mixing with acid waste streams).
Waste Segregation Logic
Figure 2: Waste segregation workflow emphasizing pH control to prevent HCN evolution.
Disposal Specifications
-
Container: High-density polyethylene (HDPE) or Glass.
-
Labeling: Must explicitly state "CONTAINS NITRILES" and "TOXIC."
-
Destruction: The preferred method is Incineration with an afterburner and scrubber system (to capture NOx and carbon oxides).
References
-
Centers for Disease Control and Prevention (CDC). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. NIOSH. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
